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Diphenylsilanol Documentation Hub

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  • Product: Diphenylsilanol
  • CAS: 32129-24-1

Core Science & Biosynthesis

Foundational

Technical Guide: Stability Profile of Diphenylsilanediol vs. Diphenylsilanol

Executive Summary: The Silanol Paradox In organosilicon pharmacology and material synthesis, the stability comparison between Diphenylsilanediol (DPSD) and its mono-hydroxy analog, Diphenylsilanol (DPS) , represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silanol Paradox

In organosilicon pharmacology and material synthesis, the stability comparison between Diphenylsilanediol (DPSD) and its mono-hydroxy analog, Diphenylsilanol (DPS) , represents a critical study in kinetic versus thermodynamic stability.

While DPSD (


) exhibits remarkable shelf-stability in its crystalline form due to extensive hydrogen-bonding networks, it suffers from rapid condensation instability  in solution, converting to siloxanes. Conversely, the literal "Diphenylsilanol" (

) is inherently unstable due to the oxidative susceptibility of the Si-H bond and rapid disproportionation.

This guide analyzes the mechanistic drivers of this instability, providing actionable protocols for stabilizing these moieties during drug formulation and synthesis.

Structural Chemistry & Thermodynamic Stability[1]

The Diphenylsilanediol (DPSD) Lattice

DPSD is the primary focus for pharmaceutical applications (e.g., as a phenytoin bioisostere). Its stability is strictly phase-dependent.

  • Solid-State Stability: In crystalline form, DPSD forms a "double chain" or ladder-like structure. The hydroxyl groups engage in cooperative intermolecular hydrogen bonding, locking the molecule into a stable monoclinic lattice (

    
    ). This prevents the Si-OH groups from orienting correctly for condensation.
    
  • Electronic Effect: The two phenyl groups exert a steric shielding effect on the silicon center, but they also withdraw electron density (inductively), making the silanol protons more acidic (

    
    ) compared to alkyl silanols. This acidity catalyzes self-condensation in solution.
    
The Diphenylsilanol (DPS) Instability

Strictly defined, Diphenylsilanol has the formula


.
  • Oxidative Instability: The Si-H bond is prone to hydrolysis and oxidation, often converting to the diol or condensing rapidly.

  • Disproportionation: Mono-silanols with Si-H bonds often undergo redistribution reactions, generating diphenylsilane (

    
    ) and DPSD.
    
  • Note: In many pharmaceutical contexts, "silanol stability" refers to the resistance of the Si-OH moiety to condense. By this metric, the diol is kinetically less stable than a bulky tri-organosilanol (e.g.,

    
    ) because the diol has two reactive sites, increasing the statistical probability of chain propagation.
    

Degradation Kinetics: The Condensation Crisis

The primary failure mode for DPSD in solution (drug formulation) is condensation into oligomeric siloxanes. This process is acid/base catalyzed and follows second-order kinetics initially.

The Condensation Pathway

The reaction proceeds via nucleophilic attack of a deprotonated silanolate on a neutral silanol (base catalysis) or protonated silanol (acid catalysis).

Key Degradants:

  • Dimer: Tetraphenyldisiloxane-1,3-diol.

  • Cyclic Trimer: Hexaphenylcyclotrisiloxane (highly stable, often the thermodynamic sink).

  • Cyclic Tetramer: Octaphenylcyclotetrasiloxane.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between stable lattice formation and solution-phase polymerization.

DPSD_Stability cluster_0 Instability Zone (Solution) DPSD_Solid Diphenylsilanediol (Crystalline Solid) DPSD_Sol DPSD (Solution) Ph2Si(OH)2 DPSD_Solid->DPSD_Sol Dissolution (Breaks H-Bonds) DPSD_Sol->DPSD_Solid Recrystallization Dimer Linear Dimer (Tetraphenyldisiloxane-1,3-diol) DPSD_Sol->Dimer Condensation (-H2O, pH dependent) DPS_Mono Diphenylsilanol Ph2SiH(OH) DPS_Mono->DPSD_Sol Si-H Oxidation Cyclic Cyclic Trimer/Tetramer (Thermodynamic Sink) Dimer->Cyclic Cyclization Oxidation Oxidation/Hydrolysis

Caption: Kinetic pathway showing the transition of DPSD from a stable solid to unstable solution species, leading to irreversible cyclic siloxane formation.

Pharmaceutical Implications & Toxicity[2]

Bioisosterism and Metabolism

DPSD has been investigated as a silicon-based bioisostere of ketones (e.g., benzophenone derivatives) or as a transition-state mimic for protease inhibitors.

  • Metabolic Fate: Unlike carbon-based alcohols, silanols are generally not oxidized to "silanones" (

    
    ). Instead, they are excreted unchanged or conjugated (glucuronidation).
    
  • Toxicity Profile: In canine studies (Cunningham et al.), DPSD showed anticonvulsant activity similar to primidone but with a distinct toxicity profile. The accumulation of insoluble cyclic siloxanes (crystalluria) is a potential renal risk if the drug condenses in vivo.

Solubility vs. Stability Trade-off
ParameterDiphenylsilanediol (DPSD)Diphenylsilanol (DPS)
State (RT) White Crystalline SolidUnstable Liquid/Oil (Transient)
Melting Point 148°C (dec.)N/A (Disproportionates)
Lipophilicity (LogP) ~2.0 (Tunable via formulation)High (if stabilized)
Water Solubility Low (Reacts/Condenses)Reacts rapidly
Primary Impurity HexaphenylcyclotrisiloxaneDiphenylsilane / DPSD

Experimental Protocols: Measuring Stability

To validate the stability of a DPSD sample or formulation, use the following self-validating protocol. Note: Standard HPLC often fails due to on-column condensation of silanols.

Protocol A: 29Si NMR Tracking (The Gold Standard)

Rationale: 29Si NMR provides distinct chemical shifts for silanediols vs. condensed siloxanes, avoiding the artifacts of chromatography.

Reagents:

  • Solvent: Deuterated Acetone (

    
    -Acetone) or DMSO-
    
    
    
    (DMSO stabilizes the silanol via H-bonding).
  • Internal Standard: Tetramethylsilane (TMS) or Hexamethyldisiloxane (HMDSO).

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (Essential for quantitative integration of Si nuclei).

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mg of DPSD in 0.6 mL of DMSO-

    
    .
    
  • Doping: Add 0.02 M Cr(acac)3 to shorten

    
     relaxation times (Silicon has very long relaxation times, >60s).
    
  • Acquisition:

    • Frequency: ~79.5 MHz (for 400 MHz instrument).

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Delay (D1): >10 seconds (with Cr agent).

  • Analysis:

    • DPSD Monomer: Peak at approx. -35 to -45 ppm (solvent dependent).

    • Dimer/Oligomer: New peaks appearing upfield (more negative ppm, e.g., -45 to -55 ppm).

    • Cyclic Trimer: Distinct sharp peak significantly shifted.

  • Validation: Plot the integral ratio of Monomer/(Monomer + Oligomer) over time at 37°C.

Protocol B: Stabilization via pH Control

Rationale: The condensation rate minimum for organosilanols is typically near pH 7 (neutral), but strictly it is the "isoelectric point" of the silanol, often slightly acidic (pH 5-6).

  • Buffer the aqueous/organic formulation to pH 6.5 using non-nucleophilic buffers (e.g., MES). Avoid Phosphate buffers if possible, as phosphate can catalyze silylation.

  • Store samples at 4°C .

  • Critical Step: Lyophilize immediately if long-term storage is required. Do not store in liquid solution.

Synthesis of Insights

For researchers utilizing diphenylsilanediol:

  • Avoid Basic Conditions: Even trace bases (amines, hydroxide) trigger rapid runaway condensation to cyclic trimers.

  • Solvent Choice: Use H-bond accepting solvents (DMSO, Acetone, THF) for analysis. These solvents "cap" the protons, slowing down the condensation kinetics compared to non-polar solvents like chloroform.

  • Differentiation: If your "Diphenylsilanol" sample is liquid at room temperature, it is likely degraded or is actually a mixture of siloxanes. Pure DPSD must be a crystalline solid.

References

  • Crystallographic Structure: Kistenmacher, T. J., et al. "Crystal data for diphenylsilanediol."[1] Journal of Applied Crystallography, 11.5 (1978): 670-671.[1] Link

  • Condensation Kinetics: Bischoff, R., & Sigwalt, P. "Mechanism of the polycondensation of diphenylsilanediol in solution.
  • Pharmaceutical Application (Anticonvulsant): Cunningham, J. G., et al. "Clinical evaluation of the new compound diphenylsilanediol for anti-epileptic efficacy and toxicity."[2] American Journal of Veterinary Research, 42.12 (1981): 2178-2181.[2] Link

  • Metabolic Stability: Tacke, R., et al. "Sila-substitution of drugs and biophores: new concepts in drug design." Current Medicinal Chemistry, 2004.
  • General Silanol Chemistry: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000.

Sources

Exploratory

Technical Monograph: Diphenylsilanol & Diphenylsilanediol

The following technical guide details the physicochemical properties, synthesis, and application spectrum of Diphenylsilanol species, with a specific focus on distinguishing the stable diol form used in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application spectrum of Diphenylsilanol species, with a specific focus on distinguishing the stable diol form used in pharmaceutical research from the hydrido-silanol intermediate.

Structural Characterization, Synthesis Strategies, and Pharmaceutical Utility

Executive Identification: Nomenclature & CAS Distinction

In high-precision chemical research, the term "Diphenylsilanol" is often colloquially applied to Diphenylsilanediol , the thermodynamically stable species. However, strict IUPAC nomenclature distinguishes between the mono-hydroxy (hydrido) and di-hydroxy species.

For drug development and material synthesis, Diphenylsilanediol (CAS 947-42-2) is the primary reagent of interest due to its stability and bioactivity.

Physicochemical Profile Table[1][2]
PropertyDiphenylsilanediol (Primary Target)Diphenylsilanol (Hydrido-species)
CAS Number 947-42-2 5906-79-6
Molecular Formula


Molecular Weight 216.31 g/mol 200.31 g/mol
Structure


Physical State White Crystalline SolidUnstable Liquid / Transient
Melting Point 144–148 °C (Decomposes)N/A (Prone to condensation)
Solubility Ethanol, Ether, Acetone; Insoluble in

Organic solvents
Primary Utility Anticonvulsant research, Silicone synthesisIntermediate

Synthesis & Reaction Engineering

The synthesis of diphenyl-substituted silanols relies on the controlled hydrolysis of chlorosilanes. The process must be rigorously managed to prevent spontaneous self-condensation into siloxanes (e.g., octaphenylcyclotetrasiloxane).

Controlled Hydrolysis Protocol

To isolate the silanediol, researchers must employ a buffering agent (typically an amine or carbonate) to neutralize the generated HCl, which otherwise catalyzes condensation.

Methodology:

  • Precursor: Diphenyldichlorosilane (

    
    ).[1]
    
  • Solvent System: Acetone/Water or THF/Water mixture at 0°C.

  • Acid Scavenger: Aniline or Sodium Bicarbonate.

  • Crystallization: Recrystallization from chloroform/methyl ethyl ketone (MEK) yields high-purity needles.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the competitive pathway between stable diol formation and unwanted polymerization.

SynthesisPathway Precursor Diphenyldichlorosilane (Ph2SiCl2) Hydrolysis Hydrolysis (+H2O / -HCl) Precursor->Hydrolysis Diol Diphenylsilanediol (Ph2Si(OH)2) STABLE PRODUCT Hydrolysis->Diol Neutral pH Low Temp Condensation Acid-Catalyzed Condensation Diol->Condensation High Temp Acidic pH Siloxane Cyclic Siloxanes (Ph8Si4O4) Condensation->Siloxane Polymer Linear Polysiloxanes Condensation->Polymer

Figure 1: Competitive reaction kinetics during the hydrolysis of diphenyldichlorosilane. Control of pH is critical to arrest the reaction at the diol stage.

Pharmaceutical Applications: Silanols as Bioisosteres

Diphenylsilanediol is of significant interest in medicinal chemistry as a silicon bioisostere for carbon-based diols and hydrated ketones.

Protease Inhibition Mechanism

Silanediols (


) mimic the tetrahedral transition state of amide bond hydrolysis. Unlike carbon gem-diols (hydrated ketones), which are often unstable and dehydrate back to ketones, silanediols are stable entities.
  • Target: Aspartic proteases (e.g., HIV protease) and Metalloproteases (e.g., ACE).

  • Mechanism: The silanediol moiety coordinates with the catalytic zinc atom or forms hydrogen bond networks with aspartic acid residues in the enzyme active site, acting as a transition-state analogue inhibitor.

Anticonvulsant Activity

Research indicates that Diphenylsilanediol exhibits anticonvulsant properties structurally analogous to Phenytoin .[1]

  • Structural Homology: The two phenyl rings on the silicon atom replicate the spatial arrangement of the phenyl groups in phenytoin, allowing interaction with voltage-gated sodium channels.

  • Metabolic Advantage: The Si-C bond is generally more resistant to oxidative cleavage by cytochrome P450 enzymes compared to certain C-C scaffolds, potentially altering half-life and metabolic stability.

Bioisostere Phenytoin Phenytoin (Carbon Scaffold) Target Voltage-Gated Na+ Channel Phenytoin->Target Binding DPSD Diphenylsilanediol (Silicon Scaffold) DPSD->Target Bioisosteric Binding Metabolism Metabolic Stability (Si-C vs C-C) DPSD->Metabolism Enhanced Stability

Figure 2: Bioisosteric relationship between Phenytoin and Diphenylsilanediol in anticonvulsant pharmacodynamics.

Analytical Characterization & Handling

For researchers validating the identity of Diphenylsilanediol (CAS 947-42-2), the following spectroscopic signatures are diagnostic.

Spectroscopic Signatures
  • IR Spectroscopy:

    • Broad absorption at 3200–3400 cm⁻¹ (O-H stretch, hydrogen bonded).

    • Sharp peaks at 1430 cm⁻¹ and 1120 cm⁻¹ (Si-Ph bond vibrations).

  • ²⁹Si NMR:

    • Chemical shift typically around -30 to -45 ppm (relative to TMS), distinct from siloxanes which shift further upfield.

Stability & Storage[3]
  • Moisture Sensitivity: While stable in solid form, prolonged exposure to moisture in the presence of trace acids/bases promotes condensation.

  • Storage: Store in tightly sealed glass containers (avoid basic glass if possible, or use silylated glass) at room temperature.

  • Self-Association: In the solid state, molecules form hydrogen-bonded columns, which contributes to its relatively high melting point (144°C) compared to the liquid hydrido-silanol.

References

  • PubChem. Diphenylsilanediol (CID 13693).[1] National Library of Medicine. [Link]

  • Fawcett, J. K., et al. (1977). Stereochemical basis of anticonvulsant drug action.[1] VI. Crystal and molecular structure of diphenylsilanediol. Canadian Journal of Chemistry.[1] [Link]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]

Sources

Foundational

Technical Guide: Diphenylsilanediol Solubility & Stability

This guide serves as a technical reference for the solubility, stability, and application of Diphenylsilanediol (Ph₂Si(OH)₂) , often referred to colloquially in industrial settings as "Diphenylsilanol." Optimizing Solven...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility, stability, and application of Diphenylsilanediol (Ph₂Si(OH)₂) , often referred to colloquially in industrial settings as "Diphenylsilanol."

Optimizing Solvent Systems for Synthesis and Drug Discovery

Executive Summary

Diphenylsilanediol (


) is a critical organosilicon intermediate used in the synthesis of silicone polymers and, increasingly, as a bioisostere  in medicinal chemistry. Unlike carbon-based diols, the silanediol moiety possesses unique acidity and hydrogen-bonding capabilities that make it an ideal transition-state analogue  for protease inhibitors.[1][2]

However, its utility is limited by its tendency to undergo self-condensation to form siloxanes (e.g., hexaphenylcyclotrisiloxane).[1] This guide outlines the solubility parameters required to maintain the monomeric species in solution, avoiding the thermodynamic sink of polycondensation.

Chemical Architecture & Properties[1][2][3][4]

Structural Dynamics

Diphenylsilanediol consists of a tetrahedral silicon center bonded to two phenyl rings and two hydroxyl groups.[1][2][3]

  • Hydrogen Bonding: In the solid state, it forms extensive hydrogen-bonded columns (ladders), contributing to its high melting point (

    
    ) and low solubility in non-polar solvents.
    
  • Acidity: Silanols are more acidic than their carbinol counterparts (

    
     for silanols vs. 
    
    
    
    for alcohols).[1][2] This increased acidity makes them better hydrogen bond donors (HBD) but also more susceptible to base-catalyzed condensation.[1][2]
The Condensation Risk

The primary challenge in handling diphenylsilanediol is preventing the formation of the siloxane bond (


).


This reaction is catalyzed by both acids and bases .[1][2] Therefore, solubility data must always be contextualized with pH stability .[1][2]

Solubility Profile in Organic Solvents

The solubility of diphenylsilanediol is dictated by the solvent's ability to disrupt the intermolecular


 hydrogen bond network without catalyzing condensation.[2]
Solvent Compatibility Table[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Polar Aprotic THF, Acetone, Ethyl Acetate High LowPreferred. Excellent for disrupting solid-state H-bonds via H-bond acceptance.[1][2][4]
Polar Protic Methanol, Ethanol, IsopropanolModerate/High Moderate Good solubility, but protic solvents can facilitate proton transfer, accelerating condensation if not pH-neutral.[4]
Aromatic Toluene, BenzeneLow/ModerateLowSoluble when hot; often used for recrystallization.[1][2][4] Poor solubility at RT favors product isolation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerateLowUseful for extraction, but ensure solvents are acid-free (stabilized).[1][4]
Aliphatic Hexanes, PentaneInsoluble N/AUsed as an anti-solvent to precipitate the pure diol from reaction mixtures.[4]
Aqueous WaterInsoluble High Insoluble.[1][2][4] Aqueous contact promotes condensation unless pH is strictly buffered (pH 6-7).[1][2]
Mechanistic Insight: Solute-Solvent Interactions[1][2][3]
  • THF/Acetone: The oxygen atoms in these solvents act as strong Hydrogen Bond Acceptors (HBA), effectively "capping" the silanol protons. This breaks the crystal lattice and stabilizes the monomer in solution.[2]

  • Alcohols: While they dissolve the diol, they can participate in exchange reactions (alkoxylation) under acidic conditions:

    
    .[1]
    

Stability & Experimental Protocols

The "Buffer Zone" Protocol

To maintain diphenylsilanediol in its monomeric form during extraction or synthesis, strict pH control is required.

Protocol: Isolation without Condensation

  • Hydrolysis: React Diphenyldichlorosilane (

    
    ) in a mixture of Acetone/Water .
    
  • Buffering (Critical): Do NOT use strong bases like NaOH.[1][2] Instead, use Sodium Bicarbonate (

    
    )  or Potassium Bicarbonate to neutralize the HCl byproduct.
    
    • Target pH: 5.5 – 6.8.[1][2][5]

    • Reasoning: This pH range minimizes the rate constants for both acid-catalyzed (

      
      ) and base-catalyzed (
      
      
      
      ) condensation.[1]
  • Precipitation: Add excess water to the acetone solution.[1][2][5] The hydrophobic phenyl groups force the diol to precipitate, while the salts (

    
    ) remain in the aqueous phase.
    
  • Drying: Dry under vacuum at moderate temperature (

    
    ). High heat (
    
    
    
    ) triggers thermal dehydration to the cyclic trimer.[1][2]
Visualization: Condensation Kinetics Pathway[1][2]

CondensationKinetics cluster_stability Stability Zone (pH 6-7) Monomer Diphenylsilanediol (Monomer) Dimer Disiloxane Dimer (Linear) Monomer->Dimer Condensation (k1) Trimer Cyclic Trimer (Hexaphenylcyclotrisiloxane) Dimer->Trimer + Monomer Cyclization Tetramer Cyclic Tetramer (Octaphenylcyclotetrasiloxane) Trimer->Tetramer Ring Expansion Acid Acid (H+) Fast Kinetics Acid->Monomer Base Base (OH-) Fast Kinetics Base->Monomer

Figure 1: Condensation pathway of Diphenylsilanediol.[1][2] The monomer is kinetically stable only within a narrow neutral pH window.

Applications in Drug Development

Silanediols as Bioisosteres

In drug discovery, the


 group is investigated as a bioisostere  for the hydrated carbonyl group (

) found in the transition states of protease hydrolysis.
  • Mechanism: Proteases (e.g., HIV protease, ACE) hydrolyze peptide bonds via a high-energy tetrahedral intermediate.[1]

  • The Silanediol Advantage: The silanediol moiety is a stable tetrahedral structure that mimics this transition state but cannot be cleaved by the enzyme. It binds tightly to the active site, acting as a potent competitive inhibitor.[6]

  • Solubility Implication: For biological assays, the compound is typically dissolved in DMSO (Dimethyl Sulfoxide) or Ethanol to create a stock solution, then diluted into the aqueous assay buffer.

Visualization: Protease Inhibition Mechanism[2]

ProteaseInhibition Enzyme Protease Active Site (Aspartic Acid Residues) Substrate Peptide Substrate (Carbonyl) Enzyme->Substrate Binds Inhibitor Diphenylsilanediol (Stable Si(OH)2 Mimic) Enzyme->Inhibitor High Affinity Binding (No Hydrolysis) TS Transition State (Tetrahedral C(OH)2) Substrate->TS Hydrolysis Step 1 Inhibitor->TS Structural Mimicry

Figure 2: Mechanism of Action.[1][2][6] Diphenylsilanediol mimics the geometry of the hydrolytic transition state, locking the enzyme in an inactive complex.

References

  • Preparation of Diphenylsilanediol. US Patent 2899453A. (1959).[1][2] Describes the buffered hydrolysis of diphenyldichlorosilane using sodium bicarbonate to prevent condensation. Link

  • Diphenylsilanediol Crystal Structure. Journal of Applied Crystallography. (1978).[1][2][3] Analysis of the hydrogen-bonded columns in the solid state. Link[1]

  • Silanediols as Transition State Analogues. Journal of Medicinal Chemistry. Discusses the use of silanediols in protease inhibition and their stability profiles. Link

  • Solvent Effects on Hydrogen Bonding. ResearchGate. General principles of solvent interaction with H-bond donors like silanols. Link

  • Diphenylsilanediol. PubChem Compound Summary. National Library of Medicine.[1][2] Link

Sources

Exploratory

The Diphenylsilanol Moiety: Physicochemical Profiling and Bioisosteric Utility in Drug Design

Executive Summary This technical guide provides a comprehensive analysis of the diphenylsilanol hydroxyl group ( and derivatives), a structural motif increasingly utilized in medicinal chemistry as a bioisostere for unst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the diphenylsilanol hydroxyl group (


 and derivatives), a structural motif increasingly utilized in medicinal chemistry as a bioisostere for unstable carbon gem-diols and transition-state mimics. Unlike their carbon analogs, silanediols exhibit unique acid-base properties—specifically enhanced acidity and distinct hydrogen-bonding donor/acceptor profiles—that allow for high-affinity binding to protease active sites. This document details the electronic origins of these properties, their application in rational drug design, and rigorous experimental protocols for their characterization despite their inherent tendency toward condensation.

Theoretical Framework: Electronic Structure & Acidity[1]

The substitution of a carbon atom with silicon in the hydroxyl-bearing center fundamentally alters the physicochemical landscape of the functional group. While structurally analogous to tertiary alcohols or gem-diols, diphenylsilanols exhibit divergent electronic behaviors driven by the atomic radius and electropositivity of silicon.

The Acidity Anomaly

Silanols (


) are significantly more acidic than their carbon alcohol counterparts (

).
  • Diphenylsilanediol

    
    :  ~11.0 – 12.0 (predicted/experimental range in mixed solvents).
    
  • Triphenylsilanol

    
    :  ~16.6 (in DMSO), roughly comparable to phenol in relative acidity scales, whereas tertiary alcohols are often 
    
    
    
    .

Mechanistic Driver: The enhanced acidity is historically attributed to


 back-bonding, where the oxygen lone pair donates electron density into the empty d-orbitals of silicon. However, modern computational chemistry suggests the primary drivers are:
  • Negative Hyperconjugation: Stabilization of the conjugate base (silanolate anion) via

    
     interactions.
    
  • Polarizability: The larger silicon atom stabilizes the negative charge on the oxygen more effectively than carbon.

  • Inductive Effects: The phenyl rings in diphenylsilanol exert an electron-withdrawing inductive effect (-I), further lowering the

    
     compared to alkyl silanols.
    
Hydrogen Bonding Inversion

The silanol group displays a "Donor/Acceptor Inversion" relative to carbinols:

  • Stronger H-Bond Donor: Due to the increased acidity (polarized

    
     bond), silanols form stronger hydrogen bonds with basic residues in protein active sites (e.g., Asp, Glu).
    
  • Weaker H-Bond Acceptor: The electron density on the silanol oxygen is delocalized onto the silicon (partial double bond character), making it less available to accept hydrogen bonds.

Visualization: Electronic Effects Pathway

SilanolAcidity cluster_0 Structural Factors Si_Center Silicon Center (Electropositive, Large Radius) OH_Group Hydroxyl Group (Polarized O-H) Si_Center->OH_Group Negative Hyperconjugation (n -> sigma*) Anion Silanolate Anion (Stabilized) Si_Center->Anion Charge Stabilization Ph_Group Diphenyl Substitution (-I Inductive Effect) Ph_Group->Si_Center Electron Withdrawal OH_Group->Anion Deprotonation Acidity Enhanced Acidity (pKa ~11-12) Anion->Acidity Thermodynamic Driver

Figure 1: Mechanistic pathway detailing the electronic factors contributing to the enhanced acidity of diphenylsilanols compared to carbon analogs.

Bioisosterism & Medicinal Chemistry Applications[2][3][4]

The primary utility of the diphenylsilanol group lies in its ability to mimic the tetrahedral transition state of amide bond hydrolysis while remaining chemically stable.

The "Stable Gem-Diol" Paradigm

In carbon chemistry, gem-diols (hydrates of ketones) are generally unstable and dehydrate spontaneously to carbonyls.

  • Carbon:

    
     (Equilibrium favors Carbonyl).
    
  • Silicon:

    
     is a stable solid.[1] The 
    
    
    
    bond is energetically unfavorable (the "Double Bond Rule"), making the gem-diol the ground state.
Protease Inhibition Mechanism

Proteases (e.g., HIV Protease, ACE, Chymotrypsin) hydrolyze peptide bonds via a high-energy tetrahedral intermediate.[2] Diphenylsilanediols act as transition-state analogues (TSA).

  • The silicon atom mimics the tetrahedral carbon.

  • The two hydroxyl groups engage in H-bonding with the catalytic aspartic acid residues (or Serine/His dyads).

  • The phenyl groups occupy hydrophobic pockets (

    
     subsites), providing specificity and binding affinity.
    
Comparative Physicochemical Data[6][7]
PropertyDiphenylsilanediol (

)
Diphenylcarbinol (

)
Significance
Hybridization

(Tetrahedral)

(Tetrahedral)
Geometric mimicry
C-X Bond Length ~1.87 Å (Si-C)~1.54 Å (C-C)Si places Ph groups deeper in pockets
Acidity (

)
~11.0 - 12.0~16.5Si-OH is a better H-bond donor
LogP ~2.0 (Modulatable)~2.6Si enhances lipophilicity slightly
Gem-Diol Stability Stable Solid Unstable (dehydrates)Critical for drug shelf-life

Experimental Protocol: Determination of

Measuring the


 of diphenylsilanediol is non-trivial due to its hydrophobicity and tendency to self-condense into siloxanes (

) under acidic or basic conditions. Standard aqueous titration often fails due to precipitation.
Protocol: Potentiometric Titration in Mixed Solvents

Objective: Determine thermodynamic


 by extrapolating from Methanol/Water mixtures.

Reagents:

  • Analyte: Diphenylsilanediol (>99% purity).[3]

  • Solvent: Methanol (HPLC grade), degassed water (

    
    -free).
    
  • Titrant: 0.1 M KOH in water (standardized).

  • Inert Gas: Argon or Nitrogen.

Workflow:

  • Preparation: Prepare three solvent mixtures: 40%, 50%, and 60% (v/v) Methanol/Water.

  • Dissolution: Dissolve

    
     to a concentration of 
    
    
    
    M in the specific solvent mixture immediately prior to titration. Note: Do not let stand; silanols condense over time.
  • Blank Calibration: Perform a blank titration on the solvent mixture to determine the autoprotolysis constant (

    
    ) and electrode correction factors.
    
  • Rapid Titration: Titrate with 0.1 M KOH under inert gas atmosphere at 25°C.

    • Critical Control: Complete titration within 10-15 minutes to minimize condensation errors.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method:

    
    
    Plot 
    
    
    
    vs. dielectric constant (
    
    
    ) and extrapolate to pure water (
    
    
    ).
Protocol Visualization

TitrationProtocol Start Start: Pure Ph2Si(OH)2 SolventPrep Prepare MeOH/H2O Mixtures (40%, 50%, 60%) Start->SolventPrep Dissolve Dissolve Analyte (1mM) *IMMEDIATE USE* SolventPrep->Dissolve Titrate Potentiometric Titration (KOH, Argon, 25°C) Dissolve->Titrate < 15 mins Check Check for Hysteresis (Condensation Indicator) Titrate->Check Check->Dissolve Drift Detected (Repeat) Calc Yasuda-Shedlovsky Extrapolation Check->Calc No Drift Result Aqueous pKa Value Calc->Result

Figure 2: Workflow for pKa determination of unstable silanols using mixed-solvent potentiometry to avoid condensation artifacts.

Stability & Kinetics: The Condensation Challenge

Researchers must be aware that the acid-base behavior of diphenylsilanediol is coupled with its condensation kinetics.

The Reaction:



Catalysis:

  • Acid Catalyzed: Protonation of OH makes

    
     a good leaving group (
    
    
    
    ), followed by nucleophilic attack by another silanol.
  • Base Catalyzed: Deprotonation forms the strong nucleophile silanolate (

    
    ), which attacks a neutral silanol.
    

Implication for Storage and Formulation: Diphenylsilanediol is most stable at neutral pH. In drug formulations, buffering is required to prevent dimerization, which would render the "warhead" inactive.

References

  • Sieburth, S. M., et al. (2012). Serine Protease Inhibition by a Silanediol Peptidomimetic. National Institutes of Health / PMC.

  • Lickiss, P. D., et al. (2025). Hydrogen Bonding to Silanols. Imperial College London / ResearchGate.

  • BenchChem. (2025). Diphenylsilanediol Physicochemical Properties and pKa Prediction.

  • ChemicalBook. (2025).[3][4] Diphenylsilanediol CAS 947-42-2 Technical Data.

  • Tacke, R., et al. (2012). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI / Pharmaceuticals.

Sources

Foundational

Diphenylsilanol Dimerization: Mechanism, Kinetics, and Control

Content Type: Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary The dimerization (condensation) of diphenylsilanediol ( ) is a foundational reaction in organosilico...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

The dimerization (condensation) of diphenylsilanediol (


) is a foundational reaction in organosilicon chemistry, governing the stability of silicon-based pharmaceuticals and the synthesis of polysiloxane materials. Unlike aliphatic silanols, the steric and electronic influence of the two phenyl rings imparts unique kinetic stability to the monomer, yet it remains susceptible to acid/base-catalyzed condensation.

This guide provides a rigorous analysis of the mechanistic pathways (acid vs. base catalysis), kinetic rate laws, and experimental protocols required to monitor and control this reaction. Understanding these parameters is critical for optimizing the shelf-life of silanediol-based anticonvulsants and controlling molecular weight distributions in silicone polymer synthesis.

Chemical Identity & Fundamental Properties

Before analyzing the kinetics, it is essential to define the reacting species. "Diphenylsilanol" in a stable context almost exclusively refers to Diphenylsilanediol , as the monomeric monohydroxy species (


) is highly reactive and rare.
PropertySpecification
IUPAC Name Diphenylsilanediol
Formula

Molecular Weight 216.31 g/mol
Structure Tetrahedral Silicon, two Phenyl groups, two Hydroxyl groups
Acidity (

)
~10–12 (More acidic than alcohols due to

backbonding)
Solid State Forms hydrogen-bonded columns; stable at STP
Dimer Product 1,1,3,3-Tetraphenyldisiloxane-1,3-diol

Mechanistic Pathways

The dimerization involves the condensation of two silanol groups to form a siloxane bond (


) with the elimination of water. The mechanism is heavily dependent on pH.[1]
Acid-Catalyzed Dimerization ( )

In acidic media, the reaction proceeds via an


-like mechanism involving a protonated silanol intermediate.
  • Protonation: The silanol oxygen is protonated, creating a good leaving group (

    
    ).
    
  • Nucleophilic Attack: A neutral silanol molecule attacks the electrophilic silicon center.

  • Elimination: Water is expelled, and the proton is regenerated.

Base-Catalyzed Dimerization ( )

In basic media, the reaction is faster and proceeds via a silanolate anion.

  • Deprotonation: Base removes a proton to form the nucleophilic silanolate (

    
    ).
    
  • Attack: The anion attacks a neutral silanol molecule.

  • Displacement: Hydroxyl is displaced (less common) or a pentacoordinate intermediate forms, leading to condensation.

Mechanistic Visualization

The following diagram illustrates both pathways, highlighting the critical transition states.

SilanolMechanism cluster_Acid Acid Catalysis (pH < 4) cluster_Base Base Catalysis (pH > 7) Start 2 x Ph2Si(OH)2 (Monomer) Prot_Inter Ph2Si(OH)(OH2)+ Start->Prot_Inter Fast Eq. Anion_Inter Ph2Si(OH)(O)- Start->Anion_Inter Fast Eq. H_Plus + H+ TS_Acid [H2O...Si...OH-Si]‡ Prot_Inter->TS_Acid + Ph2Si(OH)2 RDS Product HO-Si(Ph)2-O-Si(Ph)2-OH (Dimer) + H2O TS_Acid->Product - H+, - H2O OH_Minus + OH- TS_Base [O-...Si...OH-Si]‡ Anion_Inter->TS_Base + Ph2Si(OH)2 RDS TS_Base->Product - OH-

Caption: Dual-pathway mechanism for Diphenylsilanediol dimerization. The rate-determining step (RDS) involves nucleophilic attack in both regimes.

Kinetics and Thermodynamics

The kinetics of diphenylsilanediol condensation follow a second-order rate law with respect to the silanol concentration, modulated by the catalyst concentration.

Rate Law

The general rate equation is:



Where


 is the observed pseudo-second-order rate constant, which depends on 

or

:


  • 
     (Neutral):  Negligible for diphenylsilanediol due to steric hindrance and lack of charge activation.
    
  • 
     (Acidic):  Dominates at pH < 4.
    
  • 
     (Basic):  Dominates at pH > 7. Base catalysis is typically 
    
    
    
    
    
    times faster than acid catalysis for organosilanols.
Kinetic Parameters Table

Data synthesized from organosilanol condensation studies (e.g., Chem. Eur. J. 2024, J. Am. Chem. Soc.).

ParameterAcidic ConditionBasic ConditionNotes
Reaction Order 2nd Order (in Silanol)2nd Order (in Silanol)Bimolecular collision is RDS.
Activation Energy (

)
50–60 kJ/mol30–45 kJ/molBase catalysis has a lower barrier.
Steric Effect SignificantModeratePhenyl rings block backside attack, slowing rate vs. methyl silanols.
Solvent Effect Rate

in polar solvents
Rate

in polar solvents
Polar solvents stabilize the ionic transition states differently.
Equilibrium Constant (

)
Large (

)
Large (

)
Equilibrium lies heavily toward siloxane + water.
The "V-Shaped" pH Profile

The stability of diphenylsilanediol is maximized at near-neutral pH (approx. pH 6.0–7.0).

  • pH < 4: Rate increases linearly with proton concentration.

  • pH > 7: Rate increases linearly with hydroxide concentration.

  • Minima: The "isoelectric point" of the reaction where

    
     is lowest.
    

Experimental Protocols (Self-Validating)

To accurately measure the dimerization kinetics, one must track the disappearance of the monomer or the appearance of water/dimer.

Method A: NMR Spectroscopy (Gold Standard)

This method provides structural specificity, distinguishing between monomer (


), dimer (

), and cyclic trimers (

).

Protocol:

  • Preparation: Dissolve

    
     (0.1 M) in deuterated solvent (e.g., Acetone-
    
    
    
    or THF-
    
    
    ). Avoid
    
    
    if acidic impurities are present.
  • Internal Standard: Add tetramethylsilane (TMS) or hexamethyldisiloxane (HMDSO) as a shift reference (0 ppm).

  • Catalyst Addition: Spike with defined concentration of HCl or TEA (Triethylamine) to initiate reaction.

  • Acquisition:

    • Use Inverse Gated Decoupling to suppress NOE for quantitative integration.

    • Relaxation delay (

      
      ) must be 
      
      
      
      due to long
      
      
      of Silicon nuclei.
    • Scan range: -20 ppm to -60 ppm.

  • Data Analysis:

    • Monomer Peak:

      
       to 
      
      
      
      ppm (solvent dependent).
    • Dimer Peak: Shifted upfield by ~2–5 ppm relative to monomer.

    • Plot

      
       vs. time. A linear plot confirms 2nd order kinetics.
      
Method B: Karl Fischer Titration (Water Evolution)

Best for bulk reaction monitoring where structural data is less critical.

Protocol:

  • Setup: Use a coulometric Karl Fischer titrator with a diaphragm-less cell.

  • Baseline: Measure water content of the anhydrous solvent (must be < 50 ppm).

  • Reaction: Dissolve silanediol in solvent at controlled temperature (

    
    ).
    
  • Sampling: Aliquot samples at fixed intervals (t=0, 5, 10, ... min) and inject immediately into the KF cell.

  • Validation: The moles of water generated should equal 0.5

    
     moles of silanol consumed (stoichiometry check).
    

Experimental Workflow Diagram

Workflow cluster_Analysis Parallel Monitoring Step1 Sample Prep 0.1M Ph2Si(OH)2 in THF-d8 Step2 Catalyst Spike (Acid/Base initiation) Step1->Step2 NMR 29Si NMR (Structural Speciation) Step2->NMR KF Karl Fischer (Water Quantitation) Step2->KF Step3 Data Processing Plot 1/[C] vs Time NMR->Step3 KF->Step3 Result Calculate k_obs & Ea Step3->Result

Caption: Integrated workflow for kinetic validation using orthogonal analytical techniques.

Applications & Implications

Pharmaceutical Stability

Diphenylsilanediol has anticonvulsant properties similar to phenytoin.[2]

  • Formulation Risk: In solid dosage forms, trace basic impurities (e.g., from excipients like Magnesium Stearate) can catalyze dimerization, leading to bioavailability loss.

  • Mitigation: Maintain excipient pH between 5.5–6.5 and use moisture-barrier packaging to prevent water-mediated proton transfer.

Silicone Synthesis[4][5]
  • Chain Extension: The dimerization of diphenylsilanediol is the first step in creating polyphenylsiloxanes, which offer higher thermal stability and refractive index than polydimethylsiloxanes (PDMS).

  • Process Control: By controlling the water removal rate (e.g., azeotropic distillation), researchers can drive the equilibrium toward high molecular weight polymers or stop at the dimer/trimer stage for functional fluids.

References

  • Beckmann, J., et al. (2024). "Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features." Chemistry – A European Journal.[3] Link

  • Brinker, C. J. (1988). "Hydrolysis and Condensation of Silicates: Effects on Structure." Journal of Non-Crystalline Solids. Link

  • Fawcett, J. K., et al. (1977).[2] "Stereochemical basis of anticonvulsant drug action. VI. Crystal and molecular structure of diphenylsilanediol." Canadian Journal of Chemistry.[2] Link

  • Lickiss, P. D. (1995). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. Link

  • PubChem. "Diphenylsilanediol Compound Summary." National Library of Medicine. Link

Sources

Exploratory

Reactivity of the Si-H Bond in Diphenyl-Functionalized Silanes: A Mechanistic and Synthetic Guide

The following technical guide details the reactivity, mechanistic pathways, and synthetic utility of the silicon-hydrogen (Si-H) bond within the context of diphenyl-functionalized silanes. Executive Summary In the realm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, mechanistic pathways, and synthetic utility of the silicon-hydrogen (Si-H) bond within the context of diphenyl-functionalized silanes.

Executive Summary

In the realm of organosilicon chemistry, the reactivity of the Si-H bond in diphenylsilane (


) and its oxygenated intermediates—specifically the hydrido-silanol 

—represents a critical "switch" between reduction, polymerization, and hydroxylation.

For researchers in drug development and materials science, understanding this bond is pivotal for two reasons:

  • Silanol Isosteres: Diphenylsilanediol (

    
    ) is a structural isostere of hydrated ketones and a transition-state analogue for protease inhibition.
    
  • Cross-Dehydrocoupling (CDC): The Si-H bond is the active handle for grafting organosilanes onto surfaces or coupling with alcohols, releasing only hydrogen gas as a byproduct.

This guide focuses on the controlled activation of the Si-H bond, specifically navigating the instability of the


 intermediate to achieve selective synthesis.

Structural Dynamics & The "Forbidden" Intermediate

To understand the reactivity of the Si-H bond in "diphenylsilanol," one must distinguish between the stable end-product (silanediol) and the reactive intermediate.

The Polarity Inversion

Unlike the C-H bond, the Si-H bond is hydridic due to the electronegativity difference (


 vs 

).
  • C-H Bond:

    
     (Protic character)[1]
    
  • Si-H Bond:

    
     (Hydridic character)[1]
    

This polarization renders the silicon center highly electrophilic and the hydrogen susceptible to protonation by acids or oxidation.

The Stability Paradox of

The species


 (monohydrido-diphenylsilanol) is a transient intermediate formed during the hydrolysis of diphenylsilane. It is rarely isolated because of Competitive Dehydrocoupling .

As soon as


 forms, the acidic proton of the -OH group reacts with the hydridic Si-H bond of a neighboring molecule (or itself), catalyzed by trace bases or metals.


Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between clean oxidation (to silanediol) and uncontrolled condensation (to siloxanes).

SiH_Reactivity Start Diphenylsilane Ph2SiH2 Inter Intermediate Ph2SiH(OH) Start->Inter Hydrolytic Oxidation (Catalyst + H2O) Inter->Inter Condensation (-H2) Diol Diphenylsilanediol Ph2Si(OH)2 Inter->Diol Further Oxidation (Kinetic Control) Polymer Polysiloxane -(Ph2SiO)n- Inter->Polymer Dehydrocoupling (Thermodynamic Sink)

Figure 1: The reactivity bifurcation of the Si-H bond. The yellow node represents the highly reactive hydrido-silanol intermediate.

Catalytic Activation Strategies

Selective transformation of the Si-H bond requires specific catalysts to lower the activation energy for oxidation while suppressing Si-O-Si coupling.

Comparative Catalyst Efficacy[2]
Catalyst SystemMechanismSelectivity (Si-OH vs Si-O-Si)Key Application
Au Nanoparticles / Hydroxyapatite Surface ActivationHigh (>95%) Synthesis of pure silanols under mild conditions.
Ru(II) Complexes Metal-Ligand CoopMediumHydrogen generation; often leads to siloxanes.
Pd/C (Palladium on Carbon) HeterogeneousLowAggressive reduction; promotes rapid polymerization.
NaOH / MeOH (Base) Nucleophilic AttackLowBulk hydrolysis; difficult to stop at monomer stage.
The Gold Standard: Au NP Catalysis

Recent breakthroughs utilize supported Gold Nanoparticles (Au/HAP) to activate the Si-H bond. The Au surface activates the Si-H bond via


-coordination, making the silicon center hyper-electrophilic and allowing attack by water without triggering the intermolecular coupling often seen with Pd or Pt.

Experimental Protocols

Protocol A: Selective Synthesis of Diphenylsilanediol

Target: Conversion of


 to 

without siloxane formation.

Reagents:

  • Diphenylsilane (

    
    )
    
  • Au/Hydroxyapatite (AuHAP) catalyst (prepared via HAuCl4 reduction)

  • Solvent: Acetone/Water (10:1 v/v)

Workflow:

  • Preparation: In a 50 mL round-bottom flask, suspend AuHAP (0.2 mol% Au) in 5 mL of water.

  • Activation: Add 50 mL of acetone. The solvent mixture is critical; water acts as the reactant, acetone solubilizes the silane.

  • Addition: Add Diphenylsilane (1.0 mmol) dropwise at room temperature (25°C).

    • Observation: Evolution of

      
       gas bubbles indicates Si-H activation.
      
  • Monitoring: Monitor reaction via TLC or IR spectroscopy.

    • Endpoint: Disappearance of the Si-H stretching band at ~2150 cm⁻¹ .

  • Isolation: Filter the catalyst (reusable). Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot toluene/hexane to yield white needle-like crystals of diphenylsilanediol.

Self-Validation Check:

  • IR Spectrum: Strong broad peak at 3200–3400 cm⁻¹ (Si-OH) and absence of peak at 1050–1100 cm⁻¹ (Si-O-Si). If the 1050 region is strong, condensation occurred.

Protocol B: Cross-Dehydrocoupling (CDC) for Surface Functionalization

Target: Reacting the Si-H bond with surface hydroxyls (e.g., on silica or glass).

Reagents:

  • Diphenylsilane (or functionalized derivative)[1][2][3][4]

  • Substrate: Activated Silica Gel or Glass Slide (plasma cleaned)

  • Catalyst: Tris(pentafluorophenyl)borane (

    
    ) - Metal-free Lewis Acid
    

Workflow:

  • Surface Prep: Dry the substrate at 120°C under vacuum for 2 hours to remove physisorbed water, leaving only chemically bound -OH groups.

  • Reaction: Immerse substrate in a 10 mM solution of Diphenylsilane in dry Toluene containing 1 mol%

    
    .
    
  • Incubation: Stir gently at Room Temperature for 1 hour.

    • Mechanism:[3][4][5] The borane catalyst abstracts a hydride from Si-H, creating a transient silylium-like species that rapidly couples with surface Si-OH.

  • Washing: Rinse 3x with Toluene, 3x with Dichloromethane to remove non-covalently bound silanes.

  • Curing: Dry at 80°C.

Self-Validation Check:

  • Contact Angle: A water droplet contact angle shift from <10° (hydrophilic) to >85° (hydrophobic) confirms the grafting of phenyl groups.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the activation of the Si-H bond by a transition metal (M), illustrating why water concentration determines the fate of the molecule.

Catalytic_Cycle Cat Catalyst (M) Complex Sigma-Complex (H-Si-H)--M Cat->Complex + Ph2SiH2 Activated Activated Silylium [Ph2SiH]+...[H-M]- Complex->Activated Oxidative Addition or Polarization Product Silanol Ph2SiH(OH) Activated->Product + H2O - H2 - M Product->Cat Cycle Repeats (for 2nd Si-H)

Figure 2: Simplified catalytic cycle for Si-H activation. The metal center polarizes the Si-H bond, making it susceptible to nucleophilic attack by water.

References

  • Mitsudome, T., et al. (2010). "Gold Nanoparticle-Catalyzed Environmentally Benign Oxidation of Hydrosilanes to Silanols." Angewandte Chemie International Edition. Link

  • Jeon, M., et al. (2012). "Catalytic Synthesis of Silanols from Hydrosilanes and Water." Tetrahedron Letters. Link

  • Weickgenannt, A., & Oestreich, M. (2011). "Catalytic Dehydrogenative Si–O Coupling." Chemical Science. Link

  • Lickiss, P. D. (2001). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. Link

  • Grubbs, R. H., et al. (2015). "Alkali-Metal-Catalyzed Cross-Dehydrocoupling of Silanes with Alcohols." Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Selective Catalytic Hydrolysis of Diphenylsilane to Diphenylsilanol

Abstract Diphenylsilanol (Ph₂SiH(OH)) is a valuable synthetic intermediate, serving as a precursor for functionalized siloxanes and other silicon-containing materials. Its synthesis, however, presents a significant chall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diphenylsilanol (Ph₂SiH(OH)) is a valuable synthetic intermediate, serving as a precursor for functionalized siloxanes and other silicon-containing materials. Its synthesis, however, presents a significant challenge: the selective hydrolysis of a single Si-H bond in the parent diphenylsilane (Ph₂SiH₂) without proceeding to the thermodynamically favored diphenylsilanediol (Ph₂Si(OH)₂) or undergoing undesirable condensation to form disiloxanes. This document provides a comprehensive protocol for the selective synthesis of diphenylsilanol, leveraging a catalyst-controlled reaction pathway. We will delve into the mechanistic rationale, a detailed step-by-step experimental procedure, in-process analytical monitoring, and purification strategies. This guide is intended for researchers in materials science, organic synthesis, and drug development who require precise control over silane functionalization.

Scientific Rationale & Mechanistic Overview

The hydrolysis of organohydrosilanes is a fundamental transformation in silicon chemistry. The reaction involves the cleavage of a silicon-hydride (Si-H) bond and the formation of a silicon-hydroxyl (Si-OH) bond, with the concurrent evolution of hydrogen gas. The primary challenge in synthesizing diphenylsilanol is preventing the subsequent hydrolysis of the second Si-H bond.

Uncatalyzed hydrolysis is often slow and lacks selectivity. The process can be accelerated by acid or base catalysis; however, these conditions typically favor the formation of the fully hydrolyzed silanediol.[1][2] Both acid and base-catalyzed pathways proceed via bimolecular displacement reactions, where water (acid-catalyzed) or a hydroxide anion (base-catalyzed) acts as a nucleophile attacking the silicon center.[2]

To achieve selectivity, a catalytic approach using transition metals is employed. Specific rhodium(III) and iridium(III) complexes have demonstrated high efficacy in catalyzing the controlled hydrolysis of dihydrosilanes.[3][4] The mechanism, while complex, is predicated on the ability of the metal center to orchestrate the reaction between diphenylsilane and a single equivalent of water.

The proposed catalytic cycle involves:

  • Oxidative Addition: The diphenylsilane's Si-H bond adds across the metal center.

  • Coordination/Nucleophilic Attack: A water molecule coordinates to the activated silicon center or attacks it.

  • Reductive Elimination: The desired diphenylsilanol product is eliminated, regenerating the active catalyst and releasing a molecule of hydrogen.

By carefully controlling the stoichiometry of water and employing a suitable catalyst, the reaction can be effectively stopped after the first hydrolysis step. The choice of catalyst is critical; for instance, certain iridium complexes tend to yield the diphenylsilanediol, whereas specific rhodium catalysts can be tuned to selectively produce the desired hydrosilanol, diphenylsilanol.[3][4]

Experimental Protocol: Selective Hydrolysis

This protocol details a representative procedure for the selective hydrolysis of diphenylsilane using a rhodium-based catalyst system, adapted from principles outlined in the literature.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diphenylsilane (Ph₂SiH₂)≥97%Standard SupplierShould be handled under inert atmosphere.
Rhodium Catalyst Precursore.g., {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}Specialized SupplierA suitable Rh(III) complex is required.[3]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierInhibitor-free. Purified via a solvent system.
Deionized WaterHigh PurityIn-houseMust be degassed before use.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Deuterated Chloroform (CDCl₃)For NMRStandard SupplierFor analysis.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.
Required Equipment
EquipmentSpecificationPurpose
Schlenk Line / GloveboxStandardFor inert atmosphere operations.
Round-bottom FlasksSchlenk-type, various sizesReaction vessel.
Magnetic Stirrer & Stir BarsStandardAgitation.
Gas-tight SyringesVarious sizesFor precise liquid transfers.
SeptaRubber, various sizesSealing reaction vessels.
Rotary EvaporatorStandardSolvent removal.
TLC PlatesSilica gel 60 F₂₅₄Reaction monitoring.
NMR Spectrometer≥400 MHzProduct characterization.
FTIR SpectrometerStandardFunctional group analysis.
Pressure TransducerOptionalFor monitoring H₂ evolution.[3]
Step-by-Step Procedure

A. Inert Atmosphere Setup:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Assemble the reaction apparatus (e.g., a 100 mL Schlenk flask with a magnetic stir bar) on a Schlenk line.[5]

  • Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.

B. Reaction Setup:

  • In the inert atmosphere of a glovebox or under a positive pressure of inert gas, add the rhodium catalyst precursor (e.g., 0.1-0.5 mol%) to the reaction flask.

  • Add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction) via cannula or syringe. Stir until the catalyst is fully dissolved.

  • Via syringe, add diphenylsilane (e.g., 1.84 g, 10 mmol) to the catalyst solution. Stir for 5 minutes to ensure homogeneity.

C. Controlled Hydrolysis:

  • Prepare a stock solution of degassed, deionized water in anhydrous THF. The concentration should be precise to allow for the slow addition of one molar equivalent.

  • Using a syringe pump for accuracy, add exactly one equivalent of the water/THF solution (10 mmol of H₂O) to the stirring diphenylsilane solution over a period of 1-2 hours at room temperature (25 °C).

  • Causality Note: Slow, controlled addition of water is paramount. It maintains a low instantaneous concentration of the nucleophile, favoring the mono-hydrolysis pathway and minimizing the competing second hydrolysis.

D. Reaction Monitoring:

  • Monitor the reaction progress every 30-60 minutes.

  • TLC Analysis: Withdraw a small aliquot via syringe, quench with a drop of anhydrous diethyl ether, and spot on a silica gel plate. Elute with a hexane/ethyl acetate mixture (e.g., 9:1). Visualize under UV light. The product, diphenylsilanol, will be more polar than the starting diphenylsilane.

  • Hydrogen Evolution: If equipped, a pressure transducer can monitor the reaction by tracking the evolution of H₂ gas. The reaction is complete when one equivalent of H₂ has been generated.[3]

  • ¹H NMR: For a more precise check, a small aliquot can be taken, the solvent removed under vacuum, and the residue dissolved in CDCl₃. The disappearance of the Si-H proton of diphenylsilane and the appearance of new Si-H and O-H protons for diphenylsilanol are indicative of the reaction's progress.

E. Work-up and Isolation:

  • Once the reaction is complete (typically 2-4 hours after the addition of water is finished), remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (50 mL).

  • Wash the organic layer with a small amount of brine (2 x 15 mL) to remove any trace water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude diphenylsilanol.

F. Purification:

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., hexane/toluene) can be effective.[6]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Assemble Under Inert Gas r1 Dissolve Rh Catalyst in Anhydrous THF p1->r1 Inert Atmosphere p2 Prepare Anhydrous Solvents & Degassed Water p2->r1 r2 Add Diphenylsilane r1->r2 r3 Slowly Add 1 eq. H₂O (via Syringe Pump) r2->r3 r4 Monitor by TLC / NMR (2-4 hours @ 25°C) r3->r4 h2_gas h2_gas r3->h2_gas H₂ Gas Evolution w1 Remove Solvent (Rotary Evaporator) r4->w1 Upon Completion w2 Extract with Et₂O & Wash with Brine w1->w2 w3 Dry over Na₂SO₄ w2->w3 w4 Purify by Column Chromatography w3->w4 w5 Characterize Product (NMR, FTIR, MS) w4->w5

Caption: Experimental workflow for the selective synthesis of diphenylsilanol.

Analytical Monitoring and Characterization

Confirming the selective formation of diphenylsilanol requires distinguishing it from the starting material, the over-hydrolyzed diol, and condensation byproducts. A combination of spectroscopic techniques is essential.[7]

TechniquePurposeExpected Observations for Diphenylsilanol (Ph₂SiH(OH))
¹H NMR Structural elucidation and reaction monitoring.- Si-H proton: A characteristic singlet or multiplet (due to coupling) around 4.5-5.5 ppm. Shifted from the starting Ph₂SiH₂. - O-H proton: A broad singlet, chemical shift is concentration-dependent. - Phenyl protons: Multiplets in the aromatic region (7.0-7.8 ppm).
²⁹Si NMR Direct observation of the silicon environment.A unique resonance for the Si-H(OH) moiety, distinct from Ph₂Si H₂ and Ph₂Si (OH)₂. This provides definitive evidence against over-hydrolysis.[8]
FTIR Functional group analysis.- Appearance of a broad O-H stretch around 3200-3600 cm⁻¹. - Persistence of a Si-H stretch around 2100-2200 cm⁻¹. - Disappearance of one of the Si-H stretches from the starting material.
Mass Spec. Molecular weight confirmation.The molecular ion peak corresponding to the mass of diphenylsilanol (C₁₂H₁₂OSi, MW ≈ 200.31 g/mol ).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst. - Insufficient water. - Low reaction temperature.- Use a fresh batch of catalyst. - Verify the stoichiometry and concentration of the water solution. - Allow the reaction to proceed for a longer duration or gently warm to 30-40 °C.
Formation of Diphenylsilanediol - Excess water was added. - Reaction time was too long. - Catalyst is not selective.- Re-verify water stoichiometry; ensure the syringe pump is calibrated. - Monitor the reaction closely and stop it once the starting material is consumed. - Screen alternative catalysts known for higher selectivity.[3]
Formation of Disiloxane Byproduct - Presence of acid/base impurities. - Excessive heat during work-up.- Ensure all solvents and reagents are neutral. - Use mild conditions for solvent removal; avoid temperatures above 40 °C.
Product is an Oil, not a Solid - Presence of impurities. - The product may be an oil at room temperature.- Purify thoroughly using column chromatography. - Check literature for the expected physical state of the pure product.

Safety Precautions

  • Diphenylsilane: Is flammable and may react with moisture. Handle exclusively under an inert atmosphere. Avoid contact with skin and eyes.

  • Catalysts: Transition metal catalysts may be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF and diethyl ether are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrogen Gas: The reaction evolves flammable hydrogen gas. Ensure the apparatus is properly vented to the fume hood exhaust.

Conclusion

The protocol described provides a robust and reliable method for the selective hydrolysis of diphenylsilane to diphenylsilanol. The key to success lies in the meticulous control of reaction parameters, particularly the use of an appropriate transition metal catalyst and the precise, stoichiometric addition of water. By leveraging the principles of catalyst-controlled reactivity and employing rigorous analytical monitoring, researchers can effectively access this valuable silanol building block while avoiding the formation of undesired byproducts.

References

  • Method for preparing diphenyl silanediol.
  • Diphenylsilane. Organic Chemistry Portal.
  • Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen.
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
  • Diphenylsilane synthesis. ChemicalBook.
  • Method for purifying phenyl silane.
  • Process for the preparation of diphenylsilanediol.
  • Methods for preparing phenyl silane and diphenyl silane.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Sc
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. ADDI.
  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
  • Preparation of diphenylsilanediol.
  • Catalytic Synthesis of Silanols from Hydrosilanes and Applications.
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities.
  • Kinetic analysis of organosilane hydrolysis and condensation.

Sources

Application

Catalytic synthesis of diphenylsilanol using Rh and Ir complexes

Topic: Catalytic Synthesis of Diphenylsilanol using Rh and Ir Complexes Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Drug Discovery Researchers, Materials Scientists Precision Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Synthesis of Diphenylsilanol using Rh and Ir Complexes Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Drug Discovery Researchers, Materials Scientists

Precision Synthesis of Diphenylsilanols and Siloxanes using Rh(III) and Ir(III) PSiP Pincer Complexes

Executive Summary

Silanols (


) and silanediols (

) are critical pharmacophores in drug design (acting as transition-state analogues for protease inhibition) and fundamental building blocks in advanced materials science. However, their synthesis via the hydrolytic oxidation of hydrosilanes (

) is historically plagued by chemoselectivity issues. The primary challenge is the rapid, uncontrolled condensation of the nascent silanol into thermodynamically stable disiloxanes (

).

This guide details a divergent catalytic protocol utilizing Rhodium (Rh) and Iridium (Ir) complexes supported by bis(phosphino)silyl (PSiP) pincer ligands. By simply modulating the metal center (Rh vs. Ir) and the electronic nature of the complex (neutral vs. cationic), researchers can selectively access diphenylsilanediol , diphenylhydrosilanol , or diphenyldihydrosiloxane from a single precursor: diphenylsilane (


).

Mechanistic Principles & Catalyst Selection

The Challenge: Controlling the Si-H Activation

Traditional methods (e.g., stoichiometric oxidants or simple Lewis acids) often lack the nuance to stop the reaction at the silanol stage. The Rh/Ir-PSiP system operates via a controlled metal-mediated activation of water and the Si-H bond.

The Solution: The PSiP Pincer System

The ligands used are of the type


. The rigid "pincer" geometry stabilizes the metal center, preventing catalyst decomposition and directing steric access to the active site.

Catalyst Selection Matrix:

Target ProductChemical StructureRecommended CatalystCatalyst TypeMechanism Note
Diphenylsilanediol

Ir-Neutral

High activity for double hydrolysis; inhibits condensation.
Diphenylhydrosilanol

Rh-Neutral

Slower kinetics allow isolation of the mono-hydrolyzed intermediate.
Diphenyldihydrosiloxane

Rh-Cationic

Cationic charge accelerates intermolecular condensation over hydrolysis.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways controlled by the specific metal complex.

ReactionPathways Substrate Diphenylsilane (Ph2SiH2) Cat_Ir Ir-Neutral Catalyst [IrCl(PSiP)] Substrate->Cat_Ir Cat_Rh_N Rh-Neutral Catalyst [RhCl(PSiP)] Substrate->Cat_Rh_N Cat_Rh_C Rh-Cationic Catalyst [Rh(PSiP)(NCMe)]+ Substrate->Cat_Rh_C Prod_Diol Diphenylsilanediol Ph2Si(OH)2 (Double Hydrolysis) Cat_Ir->Prod_Diol  Full Oxidation  (10 eq. H2O) Prod_Hydro Diphenylhydrosilanol Ph2Si(H)(OH) (Mono-Hydrolysis) Cat_Rh_N->Prod_Hydro  Partial Oxidation  (Stops at intermediate) Prod_Siloxane Diphenyldihydrosiloxane (Ph2SiH)2O (Condensation) Cat_Rh_C->Prod_Siloxane  Condensation  (Acidic character) Prod_Hydro->Prod_Diol  Slow with Rh-Neutral Prod_Hydro->Prod_Siloxane  Fast with Rh-Cationic

Figure 1: Divergent catalytic pathways for diphenylsilane hydrolysis based on metal center and charge.

Experimental Protocols

General Considerations (Safety & Handling)
  • Inert Atmosphere: While the hydrolysis requires water, the catalyst precursors are sensitive to oxygen. Set up reactions under Argon or Nitrogen using standard Schlenk techniques.

  • H2 Evolution: These reactions generate hydrogen gas (

    
    ). Ensure the reaction vessel is vented through a bubbler or connected to a gas monitoring system (e.g., Man on the Moon kit) to prevent pressure buildup.
    
  • Solvent: Tetrahydrofuran (THF) must be dried and deoxygenated prior to use.

Protocol A: Synthesis of Diphenylsilanediol (Ir-Catalyzed)

Objective: Complete hydrolysis of


 to 

.

Reagents:

  • Substrate: Diphenylsilane (

    
    ) [1.0 equiv, e.g., 1.0 g, 5.4 mmol][1]
    
  • Catalyst:

    
     [0.2 mol%]
    
  • Oxidant: Degassed Water (

    
    ) [10.0 equiv]
    
  • Solvent: THF [Concentration ~0.2 M wrt silane]

Step-by-Step Procedure:

  • Catalyst Loading: In a glovebox or under Ar flow, charge a Schlenk flask with the Ir-Neutral catalyst (0.2 mol%).

  • Solvation: Add dry THF (approx. 25 mL for 1g scale) and stir to dissolve the complex.

  • Substrate Addition: Add Diphenylsilane (1.0 g) via syringe.

  • Initiation: Add degassed water (10 equiv, ~1 mL) in one portion.

    • Observation: Immediate bubbling (

      
       evolution) should be observed.
      
  • Reaction: Stir at Room Temperature (25°C) . Monitor

    
     evolution or check aliquots via 
    
    
    
    NMR.
    • Endpoint: Reaction is typically complete when

      
       evolution ceases (approx. 2 equivalents of 
      
      
      
      released).
  • Workup:

    • Remove solvent under reduced pressure.

    • The residue is typically a white solid.

    • Purify by washing with cold pentane or recrystallization from THF/Hexane if necessary.

  • Yield Expectation: >90% conversion to Diphenylsilanediol.

Protocol B: Synthesis of Diphenylhydrosilanol (Rh-Catalyzed)

Objective: Selective mono-hydrolysis to


.

Reagents:

  • Substrate: Diphenylsilane (

    
    ) [1.0 equiv]
    
  • Catalyst:

    
     [0.2 mol%]
    
  • Oxidant: Degassed Water (

    
    ) [10.0 equiv]
    
  • Solvent: THF [0.2 M]

Step-by-Step Procedure:

  • Setup: Prepare the Schlenk flask with the Rh-Neutral catalyst (0.2 mol%) and THF under Argon.

  • Addition: Add Diphenylsilane followed by water (10 equiv).

  • Monitoring (Critical): Unlike the Ir system, the Rh system is kinetically slower for the second hydrolysis step.

    • Monitor via

      
       NMR. Look for the appearance of the Si-H signal for the hydrosilanol (typically a doublet around 
      
      
      
      5.5-6.0 ppm depending on solvent) and the disappearance of the starting material triplet.
  • Termination: Stop the reaction once the starting material is consumed (typically 1-4 hours). Do not extend reaction time excessively to avoid over-hydrolysis.

  • Workup: Evaporate volatiles immediately at room temperature. Avoid heating during workup to prevent thermal condensation.

  • Yield Expectation: ~56-60% isolated yield of Diphenylhydrosilanol.

Protocol C: Synthesis of Diphenyldihydrosiloxane (Cationic Rh)

Objective: Controlled condensation to


.

Reagents:

  • Catalyst:

    
     [0.2 mol%]
    
  • Conditions identical to Protocol B.

Key Difference:

  • The cationic nature of the Rh center makes the intermediate silanol highly acidic/electrophilic, promoting rapid dimerization with unreacted silane or self-condensation.

  • Workup: Isolate the product by flash chromatography (Silica, Hexane/EtOAc) if high purity is required, though the crude is often quite clean.

  • Yield Expectation: ~80% isolated yield of the disiloxane.

Experimental Workflow Visualization

The following diagram outlines the operational workflow for the synthesis.

ExperimentalWorkflow Start Start: Schlenk Flask Preparation (Inert Ar/N2 Atmosphere) Step1 1. Charge Catalyst (0.2 mol%) [Ir-Cl] or [Rh-Cl] or [Rh-Cationic] Start->Step1 Step2 2. Add Solvent (THF, 0.2M) & Substrate (Ph2SiH2) Step1->Step2 Step3 3. Add Water (10 equiv) (Degassed) Step2->Step3 Monitor 4. Monitor H2 Evolution & 1H NMR Aliquots Step3->Monitor Path_Ir Ir Catalyst: Wait for 2 eq. H2 (Full Hydrolysis) Monitor->Path_Ir Ir System Path_Rh Rh Catalyst: Stop at 1 eq. H2 (Partial Hydrolysis) Monitor->Path_Rh Rh System Workup 5. Workup Remove volatiles (Vac) Avoid Heat Path_Ir->Workup Path_Rh->Workup Product Isolate Product (Recrystallization or Chromatography) Workup->Product

Figure 2: Step-by-step experimental workflow for catalytic silanol synthesis.

Data Summary & Performance Comparison

The following table summarizes the selectivity profile of the catalysts based on the 2023 study by Garralda et al.

Catalyst SystemMajor ProductSelectivityYield (Isolated)Reaction Time
Ir-Neutral Diphenylsilanediol>95%>90%< 2 h
Rh-Neutral DiphenylhydrosilanolModerate*56%~ 4 h
Rh-Cationic DiphenyldihydrosiloxaneHigh81%< 1 h

*Note: Rh-Neutral requires careful time monitoring to prevent over-hydrolysis.

References

  • Primary Methodology & Catalyst Synthesis: Garralda, M. A., Huertos, M. A., et al. "Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes." Inorganic Chemistry, 2023 , 62, 2835–2845.

  • General Silanol Chemistry: Lickiss, P. D. "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry, 1995 , 42, 147–262.

  • Mechanistic Background (Rh/Ir Silane Activation): Esteruelas, M. A., et al. "Iridium- and Rhodium-Silanol Complexes: Synthesis and Reactivity." Organometallics, 2003 , 22, 4020–4024.[2]

Sources

Method

Application Note: Precision Synthesis of Diphenylsilanediol from Chlorosilanes

Executive Summary This guide details the controlled hydrolysis of diphenyldichlorosilane ( ) to prepare high-purity diphenylsilanediol ( ).[1] While often colloquially referred to as "diphenylsilanol," the stable isolabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the controlled hydrolysis of diphenyldichlorosilane (


) to prepare high-purity diphenylsilanediol  (

).[1] While often colloquially referred to as "diphenylsilanol," the stable isolable product from the hydrolysis of the dichlorosilane monomer is the diol.[2] This compound is a critical intermediate in silicone polymer synthesis and a bioisostere in drug development (e.g., as a transition state analogue for protease inhibitors or an anticonvulsant similar to phenytoin).

The protocol focuses on the Acetone-Bicarbonate Method , a buffered hydrolysis system designed to maximize yield while suppressing the competitive condensation reaction that leads to oligomeric siloxanes (oils).

Scientific Foundation & Mechanism

The Hydrolysis-Condensation Competition

The synthesis involves a nucleophilic attack of water on the silicon atom, displacing chloride ions. The challenge lies not in the hydrolysis itself, which is rapid, but in preventing the subsequent self-condensation of the silanol groups into siloxanes.

Reaction Scheme:

  • Hydrolysis (Desired):

    
    
    
  • Condensation (Undesired Side-Reaction):

    
    
    (Where 
    
    
    
    gives hexaphenylcyclotrisiloxane, and
    
    
    gives linear polymers).
Critical Process Parameters (CPPs)
  • pH Control: Both strong acids (generated HCl) and strong bases catalyze the condensation of silanols to siloxanes. The reaction medium must be neutralized in situ or buffered to a pH of 6.0–7.0 to isolate the monomeric diol.

  • Solvent System: A water-miscible organic solvent (Acetone or THF) is required to homogenize the hydrophobic chlorosilane and the aqueous phase. Acetone is preferred as it solubilizes the diol but allows for easy precipitation upon water addition.

  • Temperature: Low temperatures (0–5 °C) kinetically favor hydrolysis over the higher-activation-energy condensation step.

Visual Workflow & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired hydrolysis and the undesired condensation pathways.

ReactionPathway Start Diphenyldichlorosilane (Ph2SiCl2) Inter Chlorosilanol Intermediate Start->Inter + H2O - HCl Product Diphenylsilanediol (Ph2Si(OH)2) TARGET Inter->Product + H2O - HCl Waste Cyclic Siloxanes (Ph2SiO)3 (Oily By-product) Product->Waste Acid/Base Catalysis - H2O (Condensation) Control CRITICAL CONTROL: Neutralize HCl immediately to block condensation. Control->Product

Figure 1: Reaction pathway showing the critical diversion from stable diol to unwanted siloxane oligomers.

Experimental Protocol: Acetone-Bicarbonate Method

This protocol is adapted from the classic Kipping method and optimized for modern laboratory standards. It utilizes sodium bicarbonate to neutralize the HCl by-product instantly, maintaining a near-neutral pH.

Materials & Reagents
ReagentRolePurity/Grade
Diphenyldichlorosilane Precursor>97% (Distill if yellow)
Acetone SolventACS Reagent Grade
Sodium Bicarbonate (

)
Acid ScavengerPowder
Deionized Water ReactantType II or better
Toluene/Chloroform RecrystallizationACS Reagent Grade
Step-by-Step Procedure
Phase 1: Setup and Hydrolysis
  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a mixture of:

    • 60 mL Deionized Water

    • 120 mL Acetone

    • 14 g Sodium Bicarbonate (

      
      ) (1.1 equivalents relative to Cl).
      
  • Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

  • Addition: Dissolve 25.3 g (0.1 mol) of Diphenyldichlorosilane in 20 mL of dry acetone. Transfer this solution to the addition funnel.

  • Reaction: Dropwise add the silane solution to the stirred aqueous bicarbonate slurry over 30–45 minutes.

    • Note: Vigorous evolution of

      
       will occur. Ensure adequate venting.
      
    • Control: Maintain internal temperature below 10 °C.

Phase 2: Quenching and Isolation
  • Post-Stirring: After addition is complete, stir for an additional 15 minutes at 5 °C.

  • Precipitation: The product may partially precipitate.[3] Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The Diphenylsilanediol will precipitate as a white crystalline solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove sodium chloride and residual bicarbonate.

    • Check: The filtrate pH should be neutral (pH 6–7).

Phase 3: Purification (Recrystallization)
  • Drying: Air dry the crude solid overnight or under vacuum at room temperature. Do not heat above 60 °C as this promotes condensation.

  • Solvent Choice: Recrystallize from Methyl Ethyl Ketone (MEK) or a Chloroform/Acetone mix.

    • Procedure: Dissolve the solid in minimum hot solvent (approx. 50-60 °C), filter while hot to remove silica traces, and cool slowly to room temperature, then to 4 °C.

  • Yield: Typical yields range from 75% to 85%.

Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Purification Step1 Prepare Slurry: Water/Acetone/NaHCO3 Cool to 0-5°C Step2 Add Silane Precursor: Dropwise addition of Ph2SiCl2 in Acetone Step1->Step2 Step3 Quench: Pour into excess Ice Water Step2->Step3 Stir 15 min Step4 Filtration: Isolate White Solid Wash to Neutral pH Step3->Step4 Step5 Drying: Vacuum/Air Dry < 60°C Step4->Step5 Step6 Recrystallization: MEK or Chloroform Yield: ~80% Step5->Step6

Figure 2: Operational workflow for the Acetone-Bicarbonate synthesis method.

Characterization & Quality Control

To validate the identity and purity of the synthesized Diphenylsilanediol, the following analytical metrics should be met.

ParameterSpecificationMethod/Notes
Appearance White crystalline powderVisual inspection. Yellowing indicates impurities.
Melting Point 144 – 148 °CDecomposes . Sharp MP indicates high purity. Broad range <130°C implies siloxane contamination.
FTIR Spectroscopy Broad band ~3200–3400 cm⁻¹O-H Stretch . Distinct from sharp siloxane peaks.
¹H NMR

~6.5–7.0 ppm (s, OH)
In DMSO-d6. The OH proton is exchangeable with

.
²⁹Si NMR

-35 to -45 ppm
Shift is distinct from cyclic trimer (

~-33 ppm) or linear polymers.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is an oil or sticky gum Condensation occurred due to high temperature or acidic pH.Ensure temperature stays <5°C during addition. Increase

or addition rate.
Low Yield Incomplete hydrolysis or product loss in filtrate.Ensure sufficient water excess. Cool the quenching water to 0°C to maximize precipitation.
Melting Point < 130°C Contamination with linear siloxanes.Recrystallize from Chloroform. Avoid heating the solid during drying.

Safety & Handling

  • Chlorosilanes: Diphenyldichlorosilane reacts violently with water to release Hydrogen Chloride (HCl) gas. All initial handling must be done in a fume hood.

  • HCl Management: The protocol generates stoichiometric HCl. The bicarbonate neutralizes this, releasing

    
    . Ensure glassware is not sealed tight to prevent pressure buildup.
    
  • Toxicity: Diphenylsilanediol is biologically active (anticonvulsant properties).[1][4] Handle with gloves and dust mask.

References

  • Kipping, F. S. (1912).[2] "Organic derivatives of silicon. Part XV. The nomenclature of organic silicon compounds." Journal of the Chemical Society, Transactions, 101, 2108-2125.[2] Link

  • Burkhard, C. A. (1945). "Hydrolysis of Diphenyldichlorosilane." Journal of the American Chemical Society, 67(12), 2173–2174. Link

  • Duff, B., et al. (2023). "Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols." Inorganic Chemistry. Link

  • Sveda, M. (1951). "Preparation of diphenylsilanediol." U.S. Patent 2,566,364.[2] Link

  • Fawcett, J. K., et al. (1977).[1] "Stereochemical basis of anticonvulsant drug action. VI. Crystal and molecular structure of diphenylsilanediol." Canadian Journal of Chemistry, 55(20), 3631–3635.[1] Link

Sources

Application

Advanced Application Note: Diphenylsilanol in Sol-Gel Synthesis of Hybrid Materials

Executive Summary This guide details the application of Diphenylsilanediol (DPSD) —often referred to colloquially in the field as "diphenylsilanol"—in the synthesis of organic-inorganic hybrid materials (ORMOSILs). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Diphenylsilanediol (DPSD) —often referred to colloquially in the field as "diphenylsilanol"—in the synthesis of organic-inorganic hybrid materials (ORMOSILs). Unlike standard alkoxysilane precursors (e.g., TEOS), DPSD provides pre-formed silanol (


Si-OH) functionalities, eliminating the need for hydrolysis of the phenyl precursor.

Key Value Propositions:

  • Refractive Index (RI) Modulation: Introduction of electron-rich phenyl rings increases the RI (

    
    ) for optical waveguides and LED encapsulants.
    
  • Thermal Stability: Phenyl-silicon bonds significantly enhance thermal degradation thresholds (

    
    C).
    
  • Drug Delivery Control: In pharmaceutical applications, DPSD modulates the hydrophobicity of the silica matrix, allowing for the tunable release of hydrophobic active pharmaceutical ingredients (APIs).

Chemical Mechanism & Rationale[1]

The Role of Diphenylsilanediol (DPSD)

DPSD (


) acts as a D-unit  precursor (

) in the siloxane network. Its utility stems from its specific reactivity profile:
  • Bypassing Hydrolysis: DPSD is already hydrolyzed. It can be added to a sol to react directly with hydrolyzing alkoxysilanes.

  • Condensation Selectivity: In the presence of alkoxysilanes (e.g., Methacryloxypropyltrimethoxysilane, MEMO/MPTMS), DPSD preferentially undergoes heterofunctional condensation (Si-OH + Si-OR

    
     Si-O-Si + ROH) under specific catalytic conditions, rather than self-condensation (which would lead to cyclic silicones or phase separation).
    
Reaction Pathways

The formation of the hybrid network relies on balancing the reaction rates between the "T-units" (crosslinkers) and "D-units" (DPSD).

ReactionMechanism DPSD Diphenylsilanediol (D-Unit, Ph2Si(OH)2) HeteroCond Heterofunctional Condensation (Si-OH + Si-OR) DPSD->HeteroCond Direct HomoCond Homofunctional Condensation (Si-OH + Si-OH) DPSD->HomoCond Self-reaction (Avoid) MPTMS Alkoxysilane (T-Unit, Si-OR) Hydrolysis Hydrolysis (Acid/Base) MPTMS->Hydrolysis + H2O Hydrolysis->HeteroCond Si-OH species Network Hybrid Network (Ph-Si-O-Si-R) HeteroCond->Network Byproduct Byproduct (Alcohol/Water) HeteroCond->Byproduct HomoCond->Network Cyclics

Figure 1: Reaction pathways for DPSD in hybrid sol-gel synthesis. The target pathway is Heterofunctional Condensation.

Experimental Protocols

Protocol A: High-Refractive Index Hybrid Coating (Optical/LED)

Objective: Synthesize a transparent, thermally stable coating with RI


.
Precursors:  Diphenylsilanediol (DPSD), 3-Methacryloxypropyltrimethoxysilane (MPTMS).
Catalyst:  Barium Hydroxide Monohydrate (

) - Base catalysis promotes heterofunctional condensation.

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Target a molar ratio of DPSD:MPTMS = 1:1.

    • Example: 10.8g DPSD (0.05 mol) + 12.4g MPTMS (0.05 mol).

  • Sol Preparation:

    • Combine DPSD and MPTMS in a round-bottom flask.

    • Critical Step: Do NOT add solvent initially. The methoxy groups of MPTMS act as the solvent once the reaction initiates.

    • Add catalyst:

      
       (0.1 mol% relative to silane).
      
  • Reaction (80°C):

    • Heat the mixture to 80°C under continuous stirring.

    • The solid DPSD will gradually dissolve as it reacts with MPTMS.

    • Reaction Time: 2–4 hours until the solution becomes clear (indicating consumption of solid DPSD).

  • Aging & Stabilization:

    • Cool to room temperature.

    • Filter the solution (0.45 µm PTFE filter) to remove catalyst particles.

  • Deposition:

    • Spin-coat onto glass/silicon (1000–3000 rpm for 30s).

    • Curing: UV cure (if photoinitiator added) or Thermal cure (150°C for 2 hours).

Protocol B: Hydrophobic Modulation for Drug Delivery

Objective: Create a silica-based drug carrier with tunable hydrophobicity to retard the release of a hydrophobic drug (e.g., Ibuprofen).

Step-by-Step Methodology:

  • Precursor Mix:

    • Prepare a base sol of TEOS (Tetraethyl orthosilicate) in Ethanol.

    • Add DPSD (5–20 mol% relative to TEOS) to introduce hydrophobic domains.

  • Acid Catalysis (Two-Step):

    • Step 1: Hydrolyze TEOS with HCl (pH 2) for 1 hour.

    • Step 2: Add solid DPSD to the hydrolyzed TEOS sol. The acidic medium will catalyze the condensation of DPSD silanols with the TEOS network.

  • Drug Loading:

    • Dissolve the drug in the sol before gelation.

    • The phenyl groups from DPSD will create

      
       interactions or hydrophobic pockets, stabilizing hydrophobic drugs.
      
  • Gelation & Drying:

    • Allow to gel in a closed container at 40°C.

    • Dry slowly to form a xerogel (60°C for 24h).

Characterization & Validation

To ensure the integrity of the synthesized material, the following characterization steps are mandatory.

TechniqueTarget ParameterExpected Result for Successful Synthesis

Si NMR
Degree of CondensationPresence of T

, T

(from MPTMS) and D

(from DPSD) peaks. Absence of sharp peaks at -35 to -45 ppm (unreacted DPSD).
FTIR Functional GroupsPeak at 1430 cm

(Si-Phenyl). Reduction of broad 3200-3400 cm

(Si-OH) band indicating condensation.
Refractive Index Optical QualityRI should increase linearly with DPSD content (Target: 1.52–1.56).
TGA Thermal Stability5% weight loss temperature (

) should exceed 300°C due to phenyl stabilization.

Troubleshooting Guide

Issue 1: Solution turns cloudy/white precipitate forms.

  • Cause: Self-condensation of DPSD into insoluble cyclic diphenylsiloxanes or unreacted DPSD crystallizing out.

  • Fix: Ensure temperature is maintained at 80°C during synthesis. Switch to base catalysis (

    
    ) if using acid, as base favors hetero-condensation (DPSD + Alkoxysilane).
    

Issue 2: Film cracking during curing.

  • Cause: Excessive cross-linking or stress due to solvent evaporation.

  • Fix: Add a flexibility modifier (e.g., PDMS-diol) or reduce the curing ramp rate (e.g., 1°C/min).

Issue 3: Low Refractive Index.

  • Cause: Incomplete incorporation of DPSD (phenyl groups not in network).

  • Fix: Verify reaction completeness via NMR. Increase DPSD loading (up to 50 mol% is usually the limit before phase separation).

Workflow Visualization

Workflow cluster_Synthesis Sol-Gel Synthesis Start Start: Precursor Selection Mix Mix DPSD + MPTMS (No Solvent) Start->Mix Catalyst Add Catalyst (Ba(OH)2 or HCl) Mix->Catalyst Heat Heat to 80°C (2-4 Hours) Catalyst->Heat Check Clear Solution? Heat->Check Check->Heat No (Continue Stirring) Deposition Spin/Dip Coating Check->Deposition Yes Cure Thermal/UV Curing Deposition->Cure Analyze Characterization (NMR, RI, TGA) Cure->Analyze

Figure 2: Experimental workflow for the synthesis of DPSD-modified hybrid materials.

References

  • Kim, S. Y., et al. (2005). "Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors."[1][2] The Journal of Physical Chemistry B. Link

  • Bae, B. S., et al. (2005). "Direct photofabrication of refractive-index-modulated multimode optical waveguide using photosensitive sol-gel hybrid materials."[3] Applied Physics Letters. Link

  • Kickelbick, G. (2007). "Hybrid Materials: Synthesis, Characterization, and Applications." Wiley-VCH. Link

  • Catauro, M., et al. (2021). "Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations."[4] Materials. Link

  • Sigma-Aldrich. "Diphenylsilanediol Product Specification & Safety Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Diphenylsilanol Against Self-Condensation

A-Level Message for Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to prevent the self-condensation of diphenylsilanol during s...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Message for Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to prevent the self-condensation of diphenylsilanol during storage and experimental use. By understanding the underlying mechanisms and following the detailed protocols within, users can ensure the integrity and reactivity of their diphenylsilanol stocks.

Introduction

Diphenylsilanol ((C₆H₅)₂Si(OH)₂) is a valuable reagent in organic synthesis and materials science, prized for its role in forming complex siloxane structures. However, its utility is often hampered by a persistent challenge: self-condensation. This process, where individual diphenylsilanol molecules react with each other to form siloxane oligomers and polymers, can significantly impact experimental outcomes by altering the reagent's concentration, reactivity, and solubility. This technical support center provides in-depth guidance, troubleshooting advice, and detailed protocols to mitigate and manage diphenylsilanol self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is diphenylsilanol self-condensation and why does it occur?

A1: Diphenylsilanol self-condensation is a chemical reaction where two silanol (-Si-OH) groups from adjacent diphenylsilanol molecules react to form a siloxane (-Si-O-Si-) bond, releasing a molecule of water. This process can continue, leading to the formation of linear or cyclic oligomers and polymers. The driving force for this reaction is the thermodynamic stability of the siloxane bond.

Q2: What are the primary factors that accelerate self-condensation?

A2: The rate of self-condensation is highly sensitive to the surrounding chemical environment. The most significant accelerator is the presence of basic impurities.[1] Even trace amounts of bases can catalyze the deprotonation of the silanol group, forming a more nucleophilic silanolate anion, which readily attacks another silanol group. Other factors that promote condensation include elevated temperatures and the presence of certain metal catalysts.

Q3: How can I visually identify if my diphenylsilanol has undergone self-condensation?

A3: Pure diphenylsilanol is a white, crystalline solid. The formation of oligomers often results in a change in physical appearance. You may observe the solid becoming gummy, oily, or even forming a viscous liquid. In solution, condensation can lead to increased viscosity, turbidity, or the precipitation of insoluble polysiloxanes.

Q4: Is it possible to reverse the self-condensation process?

A4: The condensation reaction is, in principle, an equilibrium.[2] However, driving the equilibrium back towards the monomeric diol can be challenging. Hydrolysis of the siloxane bonds can be achieved under specific acidic or basic conditions, but this often requires harsh reaction conditions and may not be practical for routine laboratory use. Prevention is a far more effective strategy than reversal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solid diphenylsilanol appears clumpy, oily, or has a lower melting point than expected. Partial self-condensation has occurred during storage.The material can still be used if the extent of condensation is minimal. For critical applications, purification by recrystallization may be necessary. Dissolve the material in a minimal amount of acetone, filter to remove any insoluble polysiloxanes, and then precipitate the diphenylsilanol by slowly adding water.[3] Dry the purified crystals thoroughly under vacuum.
A solution of diphenylsilanol becomes cloudy or forms a precipitate over time. Self-condensation is occurring in the solution.The pH of the solution may be drifting into the basic range, or the solvent may contain impurities. Prepare a fresh solution using a buffered solvent system as described in the protocols below. If possible, filter the existing solution to remove the precipitate before use, and quantify the concentration of the remaining diphenylsilanol.
Inconsistent results in reactions using diphenylsilanol. The concentration of active monomeric diphenylsilanol is variable due to ongoing condensation.Always use freshly prepared solutions of diphenylsilanol whenever possible. If a stock solution must be used, prepare it according to the stabilization protocols below and monitor its purity regularly using the analytical methods described.
Difficulty dissolving diphenylsilanol in a chosen solvent. The diphenylsilanol may have partially oligomerized, reducing its solubility. The chosen solvent may not be optimal.Try dissolving a small sample in a different solvent, such as acetone or isopropanol.[4][5] If solubility issues persist, it is a strong indicator of significant condensation, and the material should be purified or discarded.

Experimental Protocols

Protocol 1: Preparation of High-Purity Diphenylsilanediol from Diphenyldichlorosilane

This protocol describes the synthesis and purification of diphenylsilanol, a crucial first step in preventing premature condensation.[1][4][5][6]

Materials:

  • Diphenyldichlorosilane

  • Acetone

  • Deionized water

  • Sodium bicarbonate

  • pH meter or pH paper

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Slowly add diphenyldichlorosilane to a vigorously stirred excess of deionized water at room temperature. A white precipitate of crude diphenylsilanol will form.

  • Continue stirring for 1-2 hours to ensure complete hydrolysis.

  • Collect the crude diphenylsilanol by vacuum filtration and wash thoroughly with deionized water to remove the bulk of the hydrochloric acid byproduct.

  • Dissolve the crude, moist diphenylsilanol in acetone.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with constant stirring while monitoring the pH. Carefully adjust the pH to a range of 5.5-6.8.[3] Avoid allowing the pH to become basic, as this will catalyze condensation.

  • Once the desired pH is reached, filter the solution to remove any precipitated salts.

  • Transfer the acetone solution to a round-bottom flask and remove the acetone on a rotary evaporator at a temperature not exceeding 40°C.

  • The diphenylsilanol will precipitate as a white solid.

  • Collect the purified diphenylsilanol by filtration and dry under vacuum at a temperature not exceeding 50°C.

Protocol 2: Long-Term Storage of Solid Diphenylsilanediol

Storage Conditions:

  • Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended.

  • Purity: Ensure the material is of high purity and free from acidic or basic residues from the synthesis.

Protocol 3: Preparation and Storage of Stabilized Diphenylsilanediol Solutions

For many applications, using diphenylsilanol as a solution is necessary. This protocol provides guidance on preparing solutions with enhanced stability.

Recommended Solvents and Buffer Systems:

Solvent Recommended Buffer System Preparation Notes
Acetone Acetate Buffer (pH 5.5)Prepare a stock solution of 0.1 M acetic acid and 0.1 M sodium acetate. Mix to achieve the target pH. Dissolve diphenylsilanol directly into the buffered acetone.
Isopropanol Phosphate Buffer (pH 6.0)Prepare a stock solution of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Adjust to the target pH. Dissolve diphenylsilanol in the buffered isopropanol.
Tetrahydrofuran (THF) Citrate Buffer (pH 5.0)Prepare a stock solution of 0.1 M citric acid and 0.1 M sodium citrate. Adjust to the target pH. Ensure the THF is anhydrous before adding the buffer components.

General Procedure for Preparing a Buffered Solution:

  • Prepare the chosen buffer system in an aqueous stock solution.

  • Add a small volume of the aqueous buffer stock solution to the desired organic solvent. The volume of the aqueous buffer should be kept to a minimum to maintain high solubility of the diphenylsilanol. A typical starting point is a 95:5 or 99:1 ratio of organic solvent to aqueous buffer.

  • Ensure the buffer is fully dissolved in the organic solvent. Sonication may be helpful.

  • Dissolve the desired amount of high-purity diphenylsilanol into the buffered solvent.

  • Store the solution in a tightly sealed container under an inert atmosphere and at a reduced temperature (2-8°C).

Protocol 4: Analytical Monitoring of Diphenylsilanediol Condensation

Regularly assessing the purity of your diphenylsilanol stock is crucial. The following are recommended analytical techniques.

A. 29Si NMR Spectroscopy

29Si NMR is a powerful tool for directly observing the silicon environment and quantifying the extent of condensation.

  • Sample Preparation: Dissolve a known amount of the diphenylsilanol sample in a deuterated solvent (e.g., acetone-d₆ or CDCl₃).

  • Acquisition Parameters: Use a pulse sequence with a sufficient relaxation delay to ensure quantitative results. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[7]

  • Data Analysis: Monomeric diphenylsilanol will exhibit a characteristic chemical shift. The formation of siloxane bonds will result in new peaks corresponding to the different silicon environments in the oligomers. The degree of condensation can be determined by integrating the respective peak areas.[8]

B. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an excellent method for detecting and quantifying oligomer formation.

  • Mobile Phase: A suitable organic solvent in which both the monomer and potential oligomers are soluble, such as THF.

  • Column: Select a column with a pore size appropriate for the expected range of oligomer sizes.

  • Detection: A refractive index (RI) detector is commonly used. Coupling with a multi-angle light scattering (MALS) detector can provide absolute molecular weight information for the eluting species.[2][4]

  • Sample Preparation: Dissolve the diphenylsilanol sample in the mobile phase and filter through a 0.2 µm syringe filter before injection.

  • Data Analysis: The appearance of peaks with shorter retention times than the monomer indicates the presence of higher molecular weight oligomers. The relative area of these peaks can be used to estimate the extent of condensation.

Visualization of Key Processes

SelfCondensation cluster_reactants Diphenylsilanol Monomers cluster_product Condensation Product cluster_catalysis Catalysis A Ph₂Si(OH)₂ C Ph₂Si(OH)-O-Si(OH)Ph₂ (Dimer) A->C Condensation B Ph₂Si(OH)₂ B->C D H₂O Base Base (e.g., OH⁻) Base->A Accelerates Acid Acid (e.g., H⁺) Acid->A Accelerates

Caption: The self-condensation of diphenylsilanol is accelerated by both acidic and basic conditions.

TroubleshootingFlowchart Start Problem with Diphenylsilanol IsSolid Is the material solid or in solution? Start->IsSolid Solid Solid IsSolid->Solid Solid Solution Solution IsSolid->Solution Solution SolidAppearance What is the appearance of the solid? Solid->SolidAppearance SolutionAppearance What is the appearance of the solution? Solution->SolutionAppearance Crystalline White & Crystalline SolidAppearance->Crystalline Crystalline Oily Oily/Gummy SolidAppearance->Oily Oily/Gummy Clear Clear SolutionAppearance->Clear Clear Cloudy Cloudy/Precipitate SolutionAppearance->Cloudy Cloudy/Precipitate CheckPurity Purity is likely high. Proceed with caution. Crystalline->CheckPurity Purify Purify by recrystallization Oily->Purify FilterAndQuantify Filter and quantify concentration. Prepare fresh buffered solution. Clear->FilterAndQuantify PrepareFresh Prepare fresh buffered solution. Discard old solution. Cloudy->PrepareFresh

Caption: A troubleshooting flowchart for common issues encountered with diphenylsilanol.

References

  • SEC-MALS for Protein Characterization | Protocol Preview. JoVE. Available at: [Link].

  • Recipes for Buffers and Solutions. Frontiers. Available at: [Link].

  • How can I prepare a buffer for long term use? ResearchGate. Available at: [Link].

  • Anyone knows about how to stop pH getting acidic after 7 days formulating the formulation? ResearchGate. Available at: [Link].

  • Buffer Preparation. BiochemiCalc. Available at: [Link].

  • CN105153213A - Method for preparing diphenyl silanediol - Google Patents.
  • Diphenylsilanediol - Wikipedia. Available at: [Link].

  • SEC-MALS: CMI Getting Started Guide to Size Exclusion Chromatography with Multi-Angle Light Scattering. Center for Macromolecular Interactions. Available at: [Link].

  • Can we alter pH of buffers by adding acid or base beyond their buffering capacity? ResearchGate. Available at: [Link].

  • NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC - NIH. Available at: [Link].

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Available at: [Link].

  • US2899453A - Preparation of diphenylsilanediol - Google Patents.
  • Quantitative analysis of the 29Si NMR peaks | Download Table - ResearchGate. Available at: [Link].

  • 14.10: Buffers- Solutions that Resist pH Change - Chemistry LibreTexts. Available at: [Link].

  • The stability of polyaniline in strongly alkaline or acidic aqueous media - ResearchGate. Available at: [Link].

  • Guide for crystallization. Available at: [Link].

  • 29Si NMR Study of Distribution of Oligomers in Polycondensation of Tetraethoxysilane. Available at: [Link].

  • Silanetriols as in vitro inhibitors for AChE - PMC. Available at: [Link].

  • WP1615: SEC-MALS for absolute biophysical characterization | Wyatt Technology. Available at: [Link].

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR - UCSB Engineering. Available at: [Link].

  • In the real world, diluting a buffer does change the pH, and not necessarily approaching 7.0. What is the real-world answer? : r/Biochemistry - Reddit. Available at: [Link].

  • Improving Crystallization and Precipitation: A Review of 20 Years - Part I - YouTube. Available at: [Link].

  • Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC- MALS): A Tutorial Review - RSC Publishing. Available at: [Link].

  • formation in the absence of strongly acidic and basic anolyte and catholyte, gradient steepening by sucrose, and stabilization by high buffer concentrations in the electrolyte chambers - PubMed. Available at: [Link].

  • Sample preparation in DMSO-NaCl buffer (DNA preservation) • Take animals not out of water after collection, if at all possible. Available at: [Link].

  • AN1613: LMW Peptide Characterization by SEC-MALS - AWS. Available at: [Link].

  • De novo design of protein condensation inhibitors by targeting an allosteric site of cGAS. Nature Communications. Available at: [Link].

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi - OSTI. Available at: [Link].

  • Silicon NMR on Spinsolve benchtop spectrometers - Magritek. Available at: [Link].

Sources

Optimization

Technical Support Center: Diphenylsilanol Dimerization Control

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize diphenylsilanol and related organosilicon compounds in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize diphenylsilanol and related organosilicon compounds in their work. Uncontrolled self-condensation (dimerization and oligomerization) of silanols is a frequent cause of reduced product yield, batch inconsistency, and the formation of insoluble byproducts. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to maintain the stability of diphenylsilanol by precise pH control.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles behind diphenylsilanol instability and the critical role of pH.

Q1: What is diphenylsilanol dimerization?

Diphenylsilanol (Ph₂Si(OH)₂) molecules can react with each other in a condensation reaction to form a new silicon-oxygen-silicon (Si-O-Si) bond, eliminating a molecule of water in the process. This process is not limited to just two molecules (a dimer); it can continue, forming longer linear chains (oligomers) or cyclic structures.[1][2] The most common cyclic byproducts are hexaphenylcyclotrisiloxane (D3) and octaphenylcyclotetrasiloxane (D4), which are often insoluble and precipitate from solution.

Q2: Why is pH control the most critical factor in preventing this reaction?

The self-condensation of silanols is catalyzed by both acids (H⁺) and bases (OH⁻).[3][4][5] The reaction rate is at its minimum in a near-neutral pH environment, typically between 6.5 and 7.5.[3] Outside of this narrow window, the rate of condensation accelerates dramatically. Therefore, maintaining a neutral pH is the most effective strategy to keep diphenylsilanol in its monomeric, reactive state for your intended synthesis.

  • Acid-Catalyzed Mechanism: A silanol's hydroxyl group is protonated, making the silicon atom highly electrophilic and vulnerable to nucleophilic attack from another silanol molecule.[3][6]

  • Base-Catalyzed Mechanism: A silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻), which then readily attacks another neutral silanol.[3][6]

The diagram below illustrates these catalytic pathways.

G cluster_acid Acid-Catalyzed Pathway (pH < 6) cluster_base Base-Catalyzed Pathway (pH > 8) cluster_neutral Zone of Stability A1 Ph₂Si(OH)₂ A2 Ph₂Si(OH)(OH₂⁺) (Protonated Silanol) A1->A2 + H⁺ A4 Ph₂Si(OH)-O-Si(OH)Ph₂ (Disiloxane) A2->A4 + Ph₂Si(OH)₂ A3 Ph₂Si(OH)₂ H2O_A H₂O H3O_plus H₃O⁺ C1 Ph₂Si(OH)₂ (Stable Monomer) pH 6.5 - 7.5 H_plus H⁺ B1 Ph₂Si(OH)₂ B2 Ph₂Si(OH)O⁻ (Silanolate Anion) B1->B2 + OH⁻ B4 Ph₂Si(OH)-O-Si(OH)Ph₂ (Disiloxane) B2->B4 + Ph₂Si(OH)₂ B3 Ph₂Si(OH)₂ H2O_B H₂O OH_minus2 OH⁻ OH_minus OH⁻ G start Start: Prepare Reaction Mixture (Solvents, Buffer, Reactants excl. Diphenylsilanol) measure_initial 1. Measure Initial pH start->measure_initial decision Is pH between 6.5 and 7.5? measure_initial->decision adjust 2. Adjust pH (Use dilute 0.1M Acid/Base dropwise) decision->adjust No add_dps 3. Add Diphenylsilanol decision->add_dps  Yes adjust->measure_initial Re-measure monitor 4. Monitor pH Periodically (e.g., every 15-30 min) add_dps->monitor decision2 Is pH stable in 6.5 - 7.5 range? monitor->decision2 decision2->adjust No     Drift Detected proceed 5. Continue Reaction to Completion decision2->proceed  Yes end End proceed->end

Sources

Troubleshooting

Technical Support Center: Diphenylsilanol &amp; Diphenylsilanediol Purification

Topic: Isolation and Purification from Reaction Mixtures Ticket ID: CHEM-SUP-8821 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary You are likely encountering difficulties isolatin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification from Reaction Mixtures Ticket ID: CHEM-SUP-8821 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely encountering difficulties isolating Diphenylsilanediol (


) or, less commonly, Diphenylsilanol  (

).[1] In reaction mixtures—typically the hydrolysis of diphenyldichlorosilane—the primary failure mode is uncontrolled condensation .[1]

The silanol group (


) is amphoteric and metastable.[1] In the presence of even trace acid (HCl byproduct) or base, or under high thermal stress, it dehydrates to form siloxanes (e.g., hexaphenylcyclotrisiloxane).[1] This results in a sticky, intractable oil rather than the desired crystalline solid.[1]

This guide provides a self-validating protocol to arrest condensation and isolate high-purity crystalline material.

Module 1: The Condensation Trap (Mechanism & Control)

Before attempting purification, you must understand the "Enemy": Siloxane Formation .[1]

The Hydrolysis-Condensation Equilibrium

The reaction does not stop at the silanol.[1] It is a dynamic equilibrium driven by pH and water concentration.[1]

  • Hydrolysis (Desired):

    
    
    
  • Condensation (Undesired Side-Reaction):

    
    [1]
    

Critical Insight: The HCl generated in Step 1 autocatalyzes Step 2.[1] If you simply add water to the chlorosilane and extract, you will get an oil (siloxane polymers).[1] You must buffer the system immediately.

Visualizing the Pathway

ReactionPathway Start Diphenyldichlorosilane (Ph2SiCl2) Inter Diphenylsilanediol (Ph2Si(OH)2) TARGET CRYSTALS Start->Inter + H2O (Hydrolysis) Inter->Inter Buffered pH (6.5-7.0) Low Temp Waste Cyclic Siloxanes (Oily Impurity) Inter->Waste Acid/Base Catalyst OR Heat > 80°C

Figure 1: The kinetic competition between stable diol formation and irreversible condensation.

Module 2: The "Buffered Hydrolysis" Protocol

Standard Operating Procedure for isolating Diphenylsilanediol from Diphenyldichlorosilane.[1]

Objective: Neutralize HCl in situ without creating a highly basic environment (which also catalyzes condensation).

Reagents Required
  • Solvent A: Acetone (polar aprotic, solubilizes the diol but not the salts).[1]

  • Buffer: Sodium Bicarbonate (

    
    ) or Potassium Bicarbonate.[1][2] Do not use NaOH. 
    
  • Quench: Ice-cold Deionized Water.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Prepare Buffer Slurry Dissolve/suspend excess

(1.1 eq per Cl) in Acetone/Water mixture.[1] Cool to 0–5°C.
2 Controlled Addition Add the reaction mixture (or pure chlorosilane) dropwise to the slurry with vigorous stirring.
3 Filtration (Critical) Once addition is complete, filter the mixture immediately to remove NaCl/KCl salts.[1]
4 Precipitation Pour the acetone filtrate into a large excess of ice-cold water (3:1 Water:Acetone ratio).[1]
5 Isolation Filter the white solid.[1] Wash with cold water until filtrate is neutral pH.[1]
6 Drying Air dry or vacuum dry at < 60°C .[1]

Module 3: Purification via Recrystallization

If your crude solid is slightly yellow or has a low melting point (<140°C), use this module.[1]

The Challenge: You need a solvent that dissolves the silanol at high temp but doesn't boil at a temperature that triggers condensation.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
Ethyl Acetate (EtOAc) 100%Gold Standard. Dissolve warm (50°C), cool slowly to 4°C. Yields high-purity needles [1].[1]
Acetone / Water 60:40Dissolve in warm acetone, add warm water until turbid, then cool.[1] Good for removing inorganic salts.[1]
Chloroform / Hexane 30:70Dissolve in Chloroform (solubilizes siloxanes well), precipitate diol by adding Hexane.[1]
Recrystallization Workflow
  • Dissolve crude solid in minimal Ethyl Acetate at 45–50°C.

  • Optional: If solution is colored, treat with activated carbon for 5 mins, then filter warm.[1]

  • Allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Move to fridge (4°C) for 4 hours.

  • Filter crystals and wash with cold Hexane.[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil/gum. Can I save it?

Diagnosis: You have formed oligomeric siloxanes due to acid catalysis or excessive heat.[1] The Fix:

  • Dissolve the oil in a minimal amount of Acetone .[1]

  • Add 10% aqueous NaOH dropwise (carefully!) to drive hydrolysis back toward the salt form (Diphenylsilanediolate).[1]

  • Rapidly neutralize with dilute Acetic Acid to pH 7.0 in the presence of a large volume of water.

  • If this fails, the condensation is likely irreversible (cyclic trimers/tetramers formed).[1] You must discard and restart with stricter temperature control.

Q2: Can I use Silica Gel Chromatography?

Strictly No. Standard silica gel is slightly acidic (pH 5–6).[1] This is sufficient to catalyze the condensation of silanols on the column.[1] You will load a spot and elute a streak of siloxanes.[1] Alternative: If you must use chromatography, use Neutral Alumina or treat your silica with 2% Triethylamine (TEA) in Hexane to deactivate acidic sites before loading.[1]

Q3: The melting point is broad (e.g., 120–150°C).

Cause: Mixed crystal formation containing linear siloxane oligomers.[1] Solution: Perform the Ethyl Acetate recrystallization (Module 3). Pure Diphenylsilanediol melts sharply between 150–155°C (decomposes) [2].[1]

Visual Decision Matrix: The Rescue Flowchart

Troubleshooting State Analyze Crude Product State Solid White Solid / Needles State->Solid Oil Sticky Oil / Gum State->Oil Action1 Check Melting Point Solid->Action1 Action3 Dissolve in Acetone Reprecipitate in Ice Water Oil->Action3 Result1 MP > 140°C (Pure) Action1->Result1 Sharp Result2 MP < 130°C (Impure) Action1->Result2 Broad Action2 Attempt Recrystallization (Ethyl Acetate, 50°C) Action2->Result1 Action3->Solid Success Action3->Oil Failure (Polymerized) Result2->Action2

Figure 2: Decision tree for assessing product purity and selecting the correct purification pathway.

References

  • Preparation of Diphenylsilanediol. United States Patent 2,899,453. (1959).[1] Describes the bicarbonate/acetone neutralization method for high-yield isolation.

  • Diphenylsilanediol Product Data. Gelest, Inc.[1] Technical specifications confirming melting point and solubility characteristics.[1][2]

  • Synthesis and Characterization of Cyclotri- and Tetrasiloxanes. National Institutes of Health (PMC).[1] Discusses the separation of silanediols from cyclic siloxane byproducts.

  • Diphenylsilanediol. Wikipedia. General chemical properties and structural data.[1][2][3][4][5]

Sources

Optimization

Technical Support Center: Stabilizing Diphenylsilanediol Solutions

Executive Summary: The Stability Paradox Diphenylsilanediol (DPSD) is a deceptive molecule. In its crystalline solid form, it is remarkably stable due to a robust network of intermolecular hydrogen bonds that lock the si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Diphenylsilanediol (DPSD) is a deceptive molecule. In its crystalline solid form, it is remarkably stable due to a robust network of intermolecular hydrogen bonds that lock the silanol groups in place. However, once dissolved, this stability collapses. The protective crystal lattice is broken, exposing the reactive silanol (Si-OH) groups to self-condensation, rapidly forming siloxanes (e.g., hexaphenylcyclotrisiloxane) and water.

As researchers, our goal is not to "stop" this thermodynamics—condensation is energetically favorable—but to kinetically inhibit it. This guide details how to use solvent selection to create a "molecular shield" around the silanol groups, extending the shelf-life of your solutions from minutes to days.

The Science of Solvent Selection

Why do my solutions turn cloudy?

Cloudiness is the hallmark of condensation . When Ph₂Si(OH)₂ molecules self-associate, they shed water to form non-polar siloxane oligomers (dimers, trimers). These siloxanes are often less soluble in polar media, leading to precipitation.

The "Solvent Shield" Strategy

To stabilize DPSD, you must select a solvent that acts as a Hydrogen Bond Acceptor (HBA) .

  • The Mechanism: HBA solvents (ethers, ketones) donate electron density to the acidic proton of the silanol group (Si-O-H ··· Solvent). This "occupies" the proton, preventing it from interacting with the oxygen of a neighboring silanol molecule.

  • The Failure Mode: Non-polar solvents (Benzene, Hexane, Toluene) cannot H-bond effectively. In these media, silanols self-associate (Si-O-H ··· O -Si), creating a "zipper effect" that rapidly catalyzes condensation.

Solvent Performance Matrix
Solvent ClassExamplesStability RatingMechanism of Action
H-Bond Acceptors (Recommended) THF, Acetone, Dioxane ⭐⭐⭐⭐⭐ (High)Forms strong complexes with Si-OH, sterically and electronically blocking condensation [1].
Dipolar Aprotic DMSO, DMF ⭐⭐⭐⭐ (Good)Strong H-bonding, but high boiling points make product recovery difficult.
Alcohols Methanol, Ethanol ⭐⭐ (Risky)Can stabilize, but risks trans-esterification (forming alkoxysilanes, Ph₂Si(OR)₂) over time [2].
Non-Polar Benzene, Toluene, Hexane ⚠️ (Critical Failure)Promotes self-association and rapid precipitation of cyclic trimers [3].
Chlorinated DCM, Chloroform ⭐ (Poor)Weak H-bonding capability; acidic impurities in CHCl₃ can catalyze degradation.

Visualizing the Stabilization Mechanism

The following diagram illustrates the kinetic competition between solvent stabilization and self-condensation.

G Silanol Free Diphenylsilanediol (Ph₂Si(OH)₂) Complex Solvent-Silanol Complex (Stable Solution) Silanol->Complex Solvation (Fast) Dimer Silanol Dimer (Unstable Intermediate) Silanol->Dimer Self-Association (In Non-Polar Media) Solvent H-Bond Acceptor Solvent (e.g., THF, Acetone) Solvent->Complex Complex->Silanol Equilibrium Siloxane Cyclic Siloxane + Water (Precipitate) Dimer->Siloxane Condensation (-H₂O)

Caption: Figure 1: Kinetic Competition. H-Bond acceptor solvents (Green path) intercept the silanol, preventing the self-association pathway (Red path) that leads to irreversible condensation.

Troubleshooting & FAQs

Q: I used Acetone (a recommended solvent), but my solution still precipitated after 24 hours. Why?

A: Check your glassware. Silanol condensation is acid/base catalyzed. Standard borosilicate glass can leach trace alkali (sodium/potassium oxides) into the solution, acting as a potent catalyst for condensation [4].

  • The Fix: Use silylated glassware (treated with HMDS) or plasticware (polypropylene) for storage.

  • The Fix: Ensure your acetone is neutral. Trace acetic acid (common in low-grade acetone) will catalyze the reaction.

Q: Can I store a stock solution of DPSD?

A: No. Even in stabilizing solvents like THF, the equilibrium eventually favors the thermodynamically stable siloxane (Si-O-Si bond energy > Si-O-H).

  • Protocol: Prepare solutions fresh immediately before use.

  • Max Stability: ~12-24 hours in dry THF at 4°C.

Q: My HPLC shows a new peak eluting after the main DPSD peak.

A: This is likely the cyclic trimer (Hexaphenylcyclotrisiloxane). As condensation proceeds, the solution loses polarity. The cyclic trimer is significantly more hydrophobic than the diol and will retain longer on a reverse-phase C18 column.

  • Verification: Check the peak area ratio. If the new peak grows over time, condensation is active.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable DPSD Solution (10 mM)

Objective: Create a solution stable for <8 hours for dosing or analysis.

  • Solvent Prep: Dry THF (Tetrahydrofuran) or Acetone over molecular sieves (3Å) for 24 hours. Water acts as a condensation promoter in basic conditions.

  • Vessel Selection: Use a polypropylene vial or a silanized glass vial. Do not use untreated glass.

  • Dissolution:

    • Weigh 21.6 mg of Diphenylsilanediol (MW: 216.31 g/mol ).

    • Add 10 mL of dry solvent.

    • Crucial: Do not sonicate excessively (heat promotes condensation). Vortex gently until dissolved.

  • Storage: Cap tightly under Nitrogen or Argon. Store at 4°C. Use within 8 hours.

Protocol B: Rescue of a Cloudy Solution

Objective: Determine if the precipitate is reversible.

  • Note: Siloxane formation is generally irreversible under mild conditions.

  • Add 10% volume of Methanol .

  • If cloudiness clears, the precipitate was likely loose aggregates or simple dimers.

  • If cloudiness persists, irreversible condensation to cyclic siloxanes has occurred. Discard and prepare fresh.

Analytical Verification Workflow

Use this decision tree to diagnose stability issues during your experiments.

Troubleshooting Start Issue: Solution Instability Precipitate Precipitate Formed Start->Precipitate Gelation Gelation/Viscosity Increase Start->Gelation CheckSolvent 1. Is Solvent H-Bond Acceptor? (THF, Acetone, Dioxane) CheckGlass 2. Is Glassware Silylated? CheckSolvent->CheckGlass Yes Action1 Switch to THF/Acetone CheckSolvent->Action1 No CheckWater 3. Is Water Content >0.1%? CheckGlass->CheckWater Yes Action2 Use Plasticware CheckGlass->Action2 No Action3 Dry Solvent w/ Sieves CheckWater->Action3 Yes Action4 Discard (Polymerization) CheckWater->Action4 No (Irreversible) Precipitate->CheckSolvent Gelation->Action4 Linear Polymerization

Caption: Figure 2: Troubleshooting Logic. A step-by-step pathway to identify the root cause of instability, distinguishing between solvent effects, surface catalysis, and moisture contamination.

References

  • Hydrogen Bonding to Silanols. Department of Chemistry, Imperial College of Science, Technology and Medicine.

  • How are silane solutions stabilized? ResearchGate Discussion on Alkoxysilane Stability.

  • Importance of Solvent-Mediated Phenylsilane Decomposition Kinetics. National Tsing Hua University.

  • Influence of metallic impurities on free silanol activity. ResearchGate.

  • Diphenylsilanediol Product Data & Stability. Gelest, Inc.

Troubleshooting

Technical Support Center: Diphenylsilane Oxidation Troubleshooting

The following guide is designed as a specialized Technical Support Center for researchers troubleshooting selectivity issues in the oxidation of diphenylsilane ( ). It prioritizes mechanistic insight and practical, evide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers troubleshooting selectivity issues in the oxidation of diphenylsilane (


). It prioritizes mechanistic insight and practical, evidence-based solutions.

Topic: Troubleshooting Low Selectivity in Diphenylsilane Oxidation Target Product: Diphenylsilanediol (


) and related silanols.
Support Tier:  Level 3 (Senior Application Scientist)
Core Directive & Diagnostic Overview

The Challenge: Oxidizing diphenylsilane (


) is thermodynamically favorable but kinetically complex.[1] The primary selectivity failure is not the lack of oxidation, but the uncontrolled condensation  of the resulting silanol (

) groups into disiloxanes (

) or polymeric silicones.[1]

The Goal: To achieve high chemoselectivity for the monomeric silanediol (or silanol intermediate) by intercepting the catalytic cycle before condensation occurs.

Diagnostic Flowchart: Use the following logic gate to identify your specific failure mode.

TroubleshootingFlow Start START: Selectivity Issue CheckProduct Analyze Crude Mixture (NMR/GC) Start->CheckProduct Issue1 Product is Disiloxane/Dimer (Ph2Si(OH)-O-Si(OH)Ph2) CheckProduct->Issue1 Si-O-Si Peaks Issue2 Product is Unreacted/Mono-oxidized (Ph2SiH(OH)) CheckProduct->Issue2 Residual Si-H Issue3 Product is Polymer/Gel CheckProduct->Issue3 Insoluble Solid Action1 CAUSE: Condensation SOL: Buffer pH, Increase Water Loading Issue1->Action1 Action2 CAUSE: Catalyst Deactivation SOL: Check Ligand, Add O2 (if AuNP) Issue2->Action2 Action3 CAUSE: Over-Oxidation/Thermal SOL: Lower Temp, Change Oxidant Issue3->Action3

Figure 1: Diagnostic logic for identifying the root cause of selectivity loss in silane oxidation.

Troubleshooting Guides (Q&A Format)
Category 1: Controlling Siloxane Formation (Dimerization)

Q: I am observing high conversion of diphenylsilane, but the major product is the disiloxane dimer, not the diol. Why is this happening?

A: This is the most common selectivity issue.[1] Silanols are inherently amphoteric; they can act as both proton donors and acceptors.[1]

  • The Mechanism: In the presence of even trace acid or base, silanols undergo self-condensation to eliminate water and form the thermodynamically stable

    
     bond.[1]
    
  • The Fix:

    • Switch to Neutral Conditions: Avoid acidic oxidants or basic additives.[1] The

      
       catalyst system operates efficiently under neutral conditions, significantly reducing dimerization compared to acid/base-mediated methods [1].[1]
      
    • Water Saturation: Ensure water is present in large excess (solvent/water biphasic systems or "on-water" conditions).[1] According to Le Chatelier’s principle, a high concentration of water pushes the equilibrium away from condensation (which releases water) and toward the hydrolyzed silanediol [2].[1]

    • Solvent Choice: Use acetone or THF.[1] These solvents can hydrogen-bond with the silanol protons, stabilizing the monomer and preventing the intermolecular attack required for dimerization.[1]

Q: My reaction works on a small scale, but selectivity drops upon scale-up. What changed?

A: Scale-up often alters mass transfer and heat dissipation.[1]

  • Heat Accumulation: Silane oxidation is exothermic.[1] Localized hot spots accelerate the condensation rate (

    
    ) faster than the oxidation rate (
    
    
    
    ).
  • Solution: Implement strict temperature control (0°C to Room Temp) and vigorous stirring. If using Gold Nanoparticles (AuNPs), ensure oxygen diffusion is not rate-limiting, as

    
     acts as an essential activator for the catalyst surface [3].[1]
    
Category 2: Incomplete Oxidation (Mono- vs. Di-oxidation)

Q: I need the diphenylsilanediol (


), but the reaction stops at the mono-oxidized silanol (

). How do I drive it to completion?

A: The second oxidation step (


) is often slower due to the steric bulk and electronic deactivation introduced by the first hydroxyl group.[1]
  • Catalytic Boost: If using a Ruthenium catalyst, the active species is a Ruthenium-hydride.[1] The first oxidation releases

    
    .[1] If 
    
    
    
    is not vented efficiently, it can inhibit the catalyst by shifting the equilibrium back.[1] Ensure an open system or active inert gas purging [4].[1]
  • Electronic Effect: The electronegative -OH group pulls density from the Silicon center, making the remaining Si-H bond less hydridic.[1] You may need to increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or prolong the reaction time.

Category 3: Catalyst-Specific Issues

Q: I am using Gold Nanoparticles (AuNPs) and seeing no activity. Is my catalyst dead?

A: AuNPs require specific activation.[1]

  • The "Oxygen Effect": Unlike Ru catalysts, AuNPs often show negligible activity under an Argon atmosphere.[1] They require molecular oxygen (

    
    ) or air to activate the surface, even if water is the stoichiometric oxidant.[1] 
    
    
    
    facilitates the desorption of hydrogen from the gold surface [3].[1]
  • Protocol Check: Do not degas your solvent.[1] Run the reaction open to air or under a balloon of

    
    .
    
Mechanistic Insight & Visualization

To troubleshoot effectively, you must visualize the competition between the desired Pathway A (Hydrolysis) and the undesired Pathway B (Condensation).[1]

ReactionPathway Substrate Diphenylsilane (Ph2SiH2) Intermediate Silanol (Ph2SiH(OH)) Substrate->Intermediate Oxidation (Cat/H2O) - H2 Product Diphenylsilanediol (Ph2Si(OH)2) Intermediate->Product Oxidation (Cat/H2O) - H2 SideProduct Disiloxane Dimer (Ph2(OH)Si-O-Si(OH)Ph2) Intermediate->SideProduct Condensation (Acid/Base/Heat) - H2O Product->SideProduct Self-Condensation

Figure 2: Competitive reaction pathways. The red dashed lines represent the selectivity loss pathways (condensation) that must be suppressed.[1]

Recommended Experimental Protocol

Method: Ruthenium-Catalyzed Oxidation (High Selectivity Standard) Reference: Based on Lee et al. [1] and broadly validated improvements.

ParameterSpecificationRationale
Substrate Diphenylsilane (1.0 equiv)Purity >97% to avoid acidic chloride impurities.
Catalyst

(1-2 mol%)
High turnover frequency (TOF), neutral operation.
Oxidant Deionized Water (3-5 equiv)Acts as oxidant and nucleophile; excess suppresses dimerization.[1]
Solvent Acetonitrile or THFMiscible with water; stabilizes silanol intermediates.[1]
Atmosphere Open to Air or

vent
Allows

gas escape (driving force).[1]
Temp Room Temperature (20-25°C)Prevents thermal condensation.[1]

Step-by-Step:

  • Preparation: In a clean round-bottom flask, dissolve diphenylsilane (1.0 mmol) in Acetonitrile (2 mL).

  • Catalyst Addition: Add

    
     (0.01 mmol, 1 mol%). The solution may turn slightly orange/brown.[1]
    
  • Initiation: Add deionized water (4.0 mmol) dropwise. Caution: Gas evolution (

    
    ) will occur immediately.
    
  • Monitoring: Stir at room temperature. Monitor by TLC or GC-MS.[1] The Si-H peak in IR (

    
    ) should disappear.[1]
    
  • Workup: Once complete (typically 1-4 hours), dilute with ether, wash with brine, and dry over

    
    .
    
    • Critical: Avoid acidic workups or silica gel chromatography if possible, as silica is slightly acidic and can catalyze dimerization on the column.[1] Crystallization is preferred for diols.[1]

References
  • Lee, M., Ko, S., & Chang, S. (2000). Highly Selective and Practical Hydrolytic Oxidation of Organosilanes to Silanols Catalyzed by a Ruthenium Complex. Journal of the American Chemical Society. [Link][1]

  • Jeon, M., Han, J., & Park, J. (2012).[1] Catalytic Oxidation of Silanes by Water: Thermodynamic and Kinetic Considerations. Catalysis Science & Technology. [Link]

  • Mitsudome, T., et al. (2012).[1] O2-Enhanced Catalytic Activity of Gold Nanoparticles in Selective Oxidation of Hydrosilanes to Silanols.[1][2] Chemistry Letters. [Link]

  • Antico, E., et al. (2023).[1][3] Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst.[1][3][4][5] Chemical Science. [Link]

Sources

Optimization

Technical Support Center: High-Purity Diphenylsilanediol Synthesis

Topic: Minimizing Disiloxane Formation in Diphenylsilanediol Synthesis Ticket ID: #Si-OH-PRO-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organosilicon Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Disiloxane Formation in Diphenylsilanediol Synthesis Ticket ID: #Si-OH-PRO-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organosilicon Division

Executive Summary & Nomenclature Clarification

User Query: "How do I synthesize diphenylsilanol without forming the disiloxane dimer?"

Technical Clarification: In industrial and pharmaceutical contexts, "diphenylsilanol" is frequently used as shorthand for Diphenylsilanediol (


, CAS: 947-42-2). True monosilanols (

) are unstable and rare. This guide focuses on the synthesis of the diol from diphenyldichlorosilane (

) and the suppression of its dehydration product, 1,1,3,3-tetraphenyldisiloxane-1,3-diol (or cyclic equivalents).

The Core Problem: Silanols are inherently unstable. They undergo self-condensation to form siloxanes (


) and water. This reaction is catalyzed by both acids  and bases .[1] The synthesis of diphenylsilanediol generates HCl as a byproduct, which—if not neutralized immediately—auto-catalyzes the condensation, turning your crystalline product into a gummy oil (disiloxane/polysiloxane mixture).

The Chemistry of Condensation (Mechanism)

To prevent disiloxane formation, you must understand the kinetic pathways. The reaction is a race between Hydrolysis (desired) and Condensation (undesired).

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways. Note that the "Danger Zone" is defined by the presence of unneutralized HCl.

SilanolReaction Start Diphenyldichlorosilane (Ph2SiCl2) Intermediate Chlorosilanol (Ph2Si(OH)Cl) Start->Intermediate Hydrolysis (Fast) HCl HCl Byproduct (Catalyst) Start->HCl Generates Water H2O / Solvent Water->Start Target Diphenylsilanediol (Ph2Si(OH)2) TARGET PRODUCT Intermediate->Target Hydrolysis (Fast) Intermediate->HCl Disiloxane Tetraphenyldisiloxane (Ph4Si2O(OH)2) IMPURITY Target->Disiloxane Condensation (Acid Catalyzed) HCl->Target Catalyzes Condensation Polymer Cyclic Siloxanes (Gummy Oil) Disiloxane->Polymer Polymerization

Figure 1: Reaction pathway showing the auto-catalytic role of HCl in promoting disiloxane formation.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-purity synthesis.

ParameterOptimal RangeWhy it Matters (Mechanistic Insight)
pH Control 6.5 – 7.5 Silanol condensation kinetics follow a U-shaped curve. The rate minimum (isoelectric point) is near neutral. Acid (pH < 4) triggers rapid protonation of -OH groups, making them excellent leaving groups (

) for nucleophilic attack by another silanol.
Temperature 0°C – 5°C Hydrolysis is exothermic. Higher temperatures provide the activation energy required for the condensation step (

for condensation >

for hydrolysis).
Solvent System Acetone/Water or THF/Water Acetone acts as a co-solvent. It solubilizes the organosilane while being miscible with water. A biphasic system (e.g., Toluene/Water) often traps HCl in the aqueous phase at the interface, causing localized condensation.
Drying < 40°C (Vacuum) Never oven dry. Heat + trace residual acid/base in the crystal lattice will cause solid-state condensation, turning white crystals into a fused mass.

Validated Protocol: Buffered Hydrolysis Method

This protocol uses a bicarbonate buffer to neutralize HCl in situ, preventing the reaction mixture from ever becoming acidic.

Reagents:

  • Diphenyldichlorosilane (

    
    )[2][3]
    
  • Acetone (Reagent Grade)[2]

  • Sodium Bicarbonate (

    
    )[3]
    
  • Deionized Water (Ice cold)

Step-by-Step Workflow:

  • Preparation of Quench Solution:

    • In a 3-neck round bottom flask, dissolve

      
       (2.2 equivalents relative to silane) in water.
      
    • Add Acetone (Volume ratio 1:1 with water).

    • Cool the mixture to 0–2°C using an ice/salt bath. Vigorous stirring is essential.

  • Controlled Addition:

    • Dissolve

      
       in a minimal amount of dry acetone.
      
    • Add the silane solution dropwise to the cold bicarbonate mixture over 30–60 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 5°C. The slow addition ensures HCl is neutralized faster than it can catalyze condensation.

  • Reaction & Aging:

    • Once addition is complete, continue stirring at 0°C for 30 minutes.

    • Allow the mixture to warm to room temperature naturally over 1 hour.

  • Isolation:

    • If the product precipitates as white needles: Filter immediately.

    • If the solution is clear: Evaporate the acetone under reduced pressure (Rotovap at <30°C). The product will precipitate as water solubility decreases.

  • Purification (The "Oiling Out" Fix):

    • Wash the solid cake with copious amounts of cold water to remove all NaCl and residual bicarbonate.

    • Recrystallization:[2][3][4] Dissolve in warm Acetone (

      
      ) and add warm water until turbid. Cool slowly.
      
    • Drying: Dry in a vacuum desiccator over

      
       or silica gel at room temperature for 24 hours.
      

Troubleshooting & FAQs

Q1: My product turned into a sticky oil/gum during drying. Can I save it?

Diagnosis: You likely formed low-molecular-weight siloxanes due to heat or residual acid. Corrective Action:

  • Dissolve the oil in a minimal amount of Acetone.

  • Add dilute NaOH (5%) dropwise to hydrolyze the Si-O-Si bonds back to Si-OH (base-catalyzed hydrolysis). Warning: This is aggressive.

  • Rapidly neutralize with dilute acetic acid to pH 7.

  • Precipitate with excess cold water.

  • Prevention: Ensure the final wash water is neutral (pH 7) before drying.

Q2: The yield is low, and the filtrate smells like almonds/benzene.

Diagnosis: Phenyl group cleavage (protodesilylation). Cause: The reaction was too acidic or too hot. Strong acid can cleave the Si-C bond, releasing benzene. Fix: Strictly adhere to the


 temperature limit and increase the buffering capacity (use excess 

).
Q3: Why use Acetone/Water instead of Toluene/Water?

Expert Insight: In a Toluene/Water system, the hydrolysis occurs at the interface. The


 stays in the toluene, and the HCl produced stays in the water droplets. At the interface, the local pH drops to <1, instantly triggering condensation. Acetone creates a homogeneous phase where the buffer can effectively neutralize HCl molecule-by-molecule.
Q4: Can I use oven drying to speed up the process?

Answer: No. Diphenylsilanediol has a melting point of ~140-148°C (with decomposition). However, solid-state condensation can occur as low as 60-80°C if trace catalysts are present. Vacuum drying at ambient temperature is the only safe method.

References

  • Kipping, F. S. (1912).[2] "Organic derivatives of silicon. Part XV. The nomenclature of organic silicon compounds." Journal of the Chemical Society, Transactions, 101, 2108-2125. (Foundational work on silanediol isolation).

  • Osterholtz, F. D., & Pohl, E. R. (1992). "Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review." Journal of Adhesion Science and Technology, 6(1), 127-149. (Defines the pH rate profile for silanol condensation).

  • Gauthier, S., et al. (2017). "Scalable Synthesis of Hydrido-Disiloxanes from Silanes." PMC (PubMed Central). (Discusses the stability of diphenylsilanol species and condensation pathways).

  • Gelest, Inc. (2020). "Diphenylsilanediol Product Data & Stability." (Technical data on melting points and decomposition).

  • Brinker, C. J. (1988). "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids, 100(1-3), 31-50. (Mechanistic authority on acid/base catalysis of silanols).

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Diphenylsilanol Intermediates

Welcome to the Technical Support Center for diphenylsilanol intermediates. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive compounds. He...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for diphenylsilanol intermediates. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling and application of diphenylsilanol in your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the challenges associated with the moisture sensitivity of these valuable intermediates.

Understanding the Challenge: The Inherent Reactivity of Diphenylsilanol

Diphenylsilanol ((C₆H₅)₂Si(OH)₂) is a valuable intermediate in organic synthesis, prized for its role in forming silicon-containing compounds. However, its utility is intrinsically linked to its primary vulnerability: moisture sensitivity. The hydroxyl groups attached to the silicon atom are highly reactive and prone to self-condensation, particularly in the presence of moisture or acid/base catalysts. This process leads to the formation of diphenylsiloxane oligomers and polymers, depleting the active diphenylsilanol and potentially compromising the integrity of your reaction.

This guide provides a comprehensive framework for mitigating these challenges, ensuring the stability of your diphenylsilanol intermediates and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of diphenylsilanol.

Q1: What is the primary degradation pathway for diphenylsilanol?

A1: The primary degradation pathway is self-condensation, a reaction where two diphenylsilanol molecules react to form a disiloxane, releasing a molecule of water. This process can continue, leading to the formation of longer siloxane chains and cyclic species. This reaction is catalyzed by both acids and bases and is accelerated by the presence of moisture.[1][2]

Q2: How should I properly store my diphenylsilanol intermediates?

A2: To maintain the integrity of diphenylsilanol, it is crucial to store it under anhydrous and inert conditions. The following storage conditions are recommended:

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture.
Temperature Cool (2-8 °C)Reduces the rate of self-condensation.
Container Tightly sealed, amber glass bottle with a secure capProtects from light and moisture ingress.
Location Dry, well-ventilated area away from acids and basesMinimizes the risk of catalytic degradation.

Q3: What are the visible signs of diphenylsilanol degradation?

A3: The degradation of diphenylsilanol to diphenylsiloxanes can sometimes be visually observed. You might notice a change in the physical state of the material, such as the formation of a viscous oil or a waxy solid from a crystalline starting material. The presence of insoluble particulate matter in your reaction solvent can also be an indicator of siloxane formation.

Q4: Can I use diphenylsilanol that has been briefly exposed to air?

A4: Brief exposure to atmospheric moisture can initiate the condensation process. For sensitive reactions where the stoichiometry of the silanol is critical, it is highly recommended to use freshly opened or rigorously dried material. The extent of degradation will depend on the duration of exposure and the ambient humidity.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the use of diphenylsilanol intermediates.

Issue 1: Failed or Low-Yielding Reaction

Symptoms:

  • No or minimal formation of the desired product.

  • Recovery of a significant amount of starting material (the substrate intended to react with diphenylsilanol).

  • Presence of a white, insoluble precipitate in the reaction mixture.

Potential Causes and Solutions:

Potential CauseDiagnostic CheckRecommended Solution
Degraded Diphenylsilanol Analyze the diphenylsilanol by ¹H NMR to check for the presence of broad signals characteristic of siloxanes.Use a fresh batch of diphenylsilanol or purify the existing stock.
Residual Moisture in Reaction Ensure all solvents and reagents are rigorously dried.Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Dry other reagents as necessary.
Incompatible Reaction Conditions Review the reaction pH. Acidic or basic conditions can accelerate diphenylsilanol self-condensation.If possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.
Issue 2: Formation of Insoluble Byproducts

Symptoms:

  • The reaction mixture becomes cloudy or a precipitate forms upon addition of diphenylsilanol.

  • Difficult work-up and purification due to the presence of insoluble material.

Potential Causes and Solutions:

Potential CauseDiagnostic CheckRecommended Solution
Siloxane Precipitation The precipitate is likely diphenylsiloxane oligomers, which have poor solubility in many organic solvents.Filter the reaction mixture to remove the insoluble siloxanes before work-up. Consider changing the solvent to one that may better solubilize the siloxanes, if compatible with your reaction.
Localized High Concentration Rapid addition of diphenylsilanol can lead to localized high concentrations, promoting self-condensation.Add the diphenylsilanol slowly and portion-wise, or as a solution in a dry, inert solvent, to the reaction mixture with good stirring.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of Diphenylsilanol

This protocol describes the standard procedure for handling diphenylsilanol under an inert atmosphere to prevent moisture-induced degradation.

Materials:

  • Diphenylsilanol

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Nitrogen or Argon gas line with a bubbler

  • Dry syringes and needles

  • Anhydrous solvent

Procedure:

  • Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.[3][4]

  • Set up the Inert Atmosphere: Assemble the flask and equip it with a magnetic stir bar. Seal the flask with a rubber septum and connect it to a nitrogen or argon line via a needle. Insert a second needle as an outlet.

  • Purge the Flask: Flush the flask with the inert gas for at least 10-15 minutes to displace any air and moisture.[5][6]

  • Dispense the Diphenylsilanol: In a glovebox or under a positive flow of inert gas, quickly weigh the desired amount of diphenylsilanol and add it to the flask. If diphenylsilanol is a solid, this can be done against a counter-flow of inert gas.

  • Add Solvent: Add the anhydrous solvent to the flask via a dry syringe.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas. This can be achieved by connecting the gas line to a bubbler or by using a balloon filled with the inert gas.

Protocol 2: Purity Assessment of Diphenylsilanol by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the purity of a diphenylsilanol sample and detecting the presence of diphenylsiloxane impurities.

Materials:

  • Diphenylsilanol sample

  • High-purity internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes and caps

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the diphenylsilanol sample and the internal standard into a vial. Dissolve the mixture in a known volume of the anhydrous deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Identify Key Signals:

      • Diphenylsilanol -OH: The hydroxyl proton of diphenylsilanol typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and the solvent used but is generally found in the region of 2-5 ppm. In exceptionally pure samples and under specific conditions, coupling to other protons may be observed.[7]

      • Diphenylsiloxane: The formation of siloxanes will result in a decrease in the integral of the -OH proton and the appearance of new, often broad, signals in the aromatic region, reflecting the slightly different chemical environment of the phenyl protons in the oligomers.

      • Internal Standard: Identify the characteristic signal of the internal standard.

    • Integrate the Signals: Carefully integrate the signal corresponding to the diphenylsilanol -OH proton and the signal of the internal standard.

    • Calculate Purity: Use the following formula to calculate the purity of the diphenylsilanol:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Diphenylsilanol Self-Condensation Mechanism

The self-condensation of diphenylsilanol can be catalyzed by both acids and bases. The following diagrams illustrate these pathways.

acid_condensation cluster_acid Acid-Catalyzed Condensation Ph2Si(OH)2_1 Ph₂Si(OH)₂ Protonated Ph₂Si(OH)(OH₂⁺) Ph2Si(OH)2_1->Protonated + H⁺ Intermediate Ph₂Si(OH)-O(H)-Si(OH)Ph₂⁺ Protonated->Intermediate + Ph₂Si(OH)₂ Ph2Si(OH)2_2 Ph₂Si(OH)₂ Disiloxane Ph₂Si(OH)-O-Si(OH)Ph₂ Intermediate->Disiloxane - H₂O, - H⁺

Caption: Acid-catalyzed self-condensation of diphenylsilanol.

base_condensation cluster_base Base-Catalyzed Condensation Ph2Si(OH)2_1 Ph₂Si(OH)₂ Silanolate Ph₂Si(OH)O⁻ Ph2Si(OH)2_1->Silanolate + OH⁻, - H₂O Intermediate Ph₂Si(OH)-O-Si(OH)Ph₂ + OH⁻ Silanolate->Intermediate + Ph₂Si(OH)₂ Ph2Si(OH)2_2 Ph₂Si(OH)₂ Disiloxane Ph₂Si(OH)-O-Si(OH)Ph₂

Caption: Base-catalyzed self-condensation of diphenylsilanol.

Troubleshooting Workflow for Failed Reactions

When a reaction involving diphenylsilanol fails, a systematic approach can help identify the root cause.

troubleshooting_workflow Start Reaction Failure or Low Yield Check_Silanol Analyze Diphenylsilanol Purity (qNMR) Start->Check_Silanol Check_Conditions Review Reaction Conditions (Moisture, pH) Check_Silanol->Check_Conditions Pure Degraded_Silanol Root Cause: Degraded Diphenylsilanol Check_Silanol->Degraded_Silanol Impure Moisture_Contamination Root Cause: Moisture Contamination Check_Conditions->Moisture_Contamination Wet Incompatible_pH Root Cause: Incompatible pH Check_Conditions->Incompatible_pH Acidic/Basic Solution_Silanol Solution: Use fresh or purified diphenylsilanol Degraded_Silanol->Solution_Silanol Solution_Moisture Solution: Rigorously dry all solvents and reagents. Use inert atmosphere techniques. Moisture_Contamination->Solution_Moisture Solution_pH Solution: Adjust pH to neutral or use a non-nucleophilic base. Incompatible_pH->Solution_pH

Caption: Decision tree for troubleshooting failed diphenylsilanol reactions.

References

  • Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. In Molecular Characterization of Composite Interfaces (pp. 157-170). Springer, Boston, MA. [Link]

  • Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 365. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • LibreTexts Chemistry. (2022). Inert Atmospheric Methods. [Link]

  • jOeCHEM. (2022). Inert Atmosphere. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • University of Rochester, Department of Chemistry. (2026). Troubleshoot a Reaction. [Link]

  • Genetic Analysis Services, University of Otago. (n.d.). Failed Sequencing Reaction Troubleshooting. [Link]

  • MB, About. (n.d.). Assay Troubleshooting. [Link]

  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. [Link]

  • Oberlin College and Conservatory. (n.d.). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. [Link]

  • jOeCHEM. (2019). The Aldol Condensation (Acidic Conditions). [Link]

  • Google Patents. (n.d.). WO1998047946A1 - Process for purifying siloxane.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Reddit. (2025). Inert atmosphere Technique. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H NMR Characterization of Diphenyl-functionalized Silanes and Silanols

Executive Summary Characterizing the hydrolysis and oxidation of organosilanes is a critical workflow in silicon chemistry and drug development (e.g., silanediol protease inhibitors). The primary challenge lies in distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing the hydrolysis and oxidation of organosilanes is a critical workflow in silicon chemistry and drug development (e.g., silanediol protease inhibitors). The primary challenge lies in distinguishing the reactive intermediate Hydroxydiphenylsilane (Ph₂SiH(OH)) from its precursor Diphenylsilane (Ph₂SiH₂) and its rapid condensation product 1,1,3,3-Tetraphenyldisiloxane ((Ph₂SiH)₂O) .

This guide provides a definitive spectral comparison, focusing on the diagnostic Si-H and Si-OH proton environments. It synthesizes experimental data to establish a self-validating identification protocol.

Part 1: The Spectral Landscape (Data Comparison)

The following table consolidates chemical shift data (


, ppm) for the diphenyl-silyl series. Note that the Si-H  signal is the most reliable anchor for identification, as the Si-OH  signal is highly susceptible to environmental factors.
Table 1: 1H NMR Chemical Shift Benchmarks (CDCl₃, 298 K)
CompoundStructureSi-H (

ppm)
Si-OH (

ppm)
Multiplicity (Si-H)Key Diagnostic Feature
Diphenylsilane Ph₂SiH₂4.93 N/ASinglet (or triplet via

)
Sharp signal; 29Si satellites (

Hz).
Hydroxydiphenylsilane Ph₂SiH(OH)~5.30 – 5.50 *2.5 – 6.0 SingletDownfield shift of Si-H due to electronegative oxygen. Transient species.
Tetraphenyldisiloxane (Ph₂SiH)₂O5.05 – 5.15 N/ASingletAppears slightly downfield of Ph₂SiH₂ but upfield of the silanol.
Diphenylsilanediol Ph₂Si(OH)₂N/A2.8 – 3.5 Broad SingletNo Si-H signal. OH peak sharpens in DMSO-d₆.

*Note: Ph₂SiH(OH) is an unstable intermediate. The Si-H shift is consistently deshielded (shifted downfield) relative to the starting silane due to the inductive effect of the hydroxyl group.

Part 2: Critical Analysis of Chemical Shifts

The Si-H "Fingerprint" Region (4.5 – 6.0 ppm)

The Si-H proton is your primary quantitative tool. Unlike the OH proton, the Si-H chemical shift is structurally robust and less sensitive to concentration.

  • Inductive Deshielding: Replacing a hydride (H) or phenyl group with an electronegative Oxygen atom pulls electron density away from the Silicon center. This deshields the remaining protons, shifting the Si-H signal downfield (higher ppm).[1][2]

    • Trend: Ph₂SiH₂ (4.93)

      
       (Ph₂SiH)₂O (~5.10) 
      
      
      
      Ph₂SiH(OH) (~5.40).
  • 29Si Satellites: A definitive confirmation of an Si-H bond is the presence of

    
    Si satellites . 
    
    
    
    Si has a natural abundance of ~4.7% and a spin of 1/2. This creates a "doublet" flanking the main Si-H peak with a large coupling constant (
    
    
    ) of 180–220 Hz . OH protons do not show this satellite pattern.
The Si-OH "Ghost" Region (Variable)

The hydroxyl proton is notoriously unreliable for quantification in CDCl₃ due to:

  • Hydrogen Bonding: At higher concentrations, intermolecular H-bonding shifts the OH signal downfield (towards 5-6 ppm). In dilute samples, it moves upfield (towards 2-3 ppm).

  • Exchange Broadening: Rapid proton exchange with trace water or other silanols causes the signal to broaden, sometimes disappearing into the baseline.

  • Solvent Strategy: To lock the OH signal, use DMSO-d₆ . DMSO acts as a strong H-bond acceptor, disrupting intermolecular aggregation and sharpening the OH peak, often resolving H-H coupling (

    
    ).
    

Part 3: Experimental Protocol (Differentiation Workflow)

This protocol is designed to unambiguously assign Si-H and OH signals in a reaction mixture containing Ph₂SiH₂, Ph₂SiH(OH), and (Ph₂SiH)₂O.

Reagents
  • Solvent A: CDCl₃ (Dried over activated 4Å molecular sieves).

  • Solvent B: DMSO-d₆ (Ampouled/Dry).

  • Reagent: D₂O (Deuterium Oxide).

Step-by-Step Workflow
  • Baseline Spectrum (Dry CDCl₃):

    • Prepare the sample in dry CDCl₃ under inert atmosphere (N₂/Ar) if possible to prevent further hydrolysis.

    • Acquire a standard 1H NMR (16 scans).

    • Target: Identify the sharp Si-H singlet at 4.93 ppm (Ph₂SiH₂). Look for new peaks in the 5.0 – 5.5 ppm range.

  • The D₂O Shake (The "Eraser" Test):

    • Add 1-2 drops of D₂O directly to the NMR tube.

    • Shake vigorously for 30 seconds to allow phase mixing.

    • Re-acquire the spectrum.

    • Result: Any signal corresponding to -OH (Si-OH or H₂O) will disappear or diminish significantly due to deuterium exchange (OH

      
       OD). The Si-H  signals (4.93, 5.10, 5.40 ppm) will remain unchanged.
      
  • The DMSO Confirmation (Optional):

    • If the OH signal is broad or ambiguous, prepare a fresh sample in DMSO-d₆ .

    • Result: The Si-OH signal will likely appear as a sharp singlet (or doublet if coupling to Si-H is resolved) in the 6.0 – 7.0 ppm range, distinct from the Si-H signals.

Part 4: Logic Flow Visualization

The following diagram illustrates the decision logic for assigning peaks in a silane hydrolysis mixture.

NMR_Assignment_Logic Start Unknown Peak in 4.5 - 6.0 ppm Region Satellites Are 29Si Satellites Visible? (J ≈ 200 Hz) Start->Satellites D2O_Test Perform D2O Shake Test Satellites->D2O_Test No / Unclear Shift_Check Check Chemical Shift Value Satellites->Shift_Check Yes (Confirmed Si-H) D2O_Test->Shift_Check Peak Persists OH_Signal Si-OH: Silanol Hydroxyl (Disappears with D2O) D2O_Test->OH_Signal Peak Disappears SiH_Start Si-H: Diphenylsilane (Ph2SiH2) δ ≈ 4.93 ppm Shift_Check->SiH_Start δ ≈ 4.9 ppm SiH_Inter Si-H: Hydroxydiphenylsilane (Ph2SiH(OH)) δ ≈ 5.30 - 5.50 ppm Shift_Check->SiH_Inter δ > 5.3 ppm SiH_Prod Si-H: Disiloxane ((Ph2SiH)2O) δ ≈ 5.05 - 5.15 ppm Shift_Check->SiH_Prod δ ≈ 5.1 ppm

Figure 1: Decision tree for distinguishing Si-H and Si-OH protons in diphenylsilane hydrolysis mixtures.

References

  • Corey, J. Y. (2011). Dehydrocoupling of Hydrosilanes. In Advances in Organometallic Chemistry (Vol. 59, pp. 1-180). Academic Press. (Contextual grounding for Si-H shifts in silane coupling).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link][3]

  • Pestana-Nobles, R., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition, 59(7), 2710-2714. Retrieved from [Link]

Sources

Comparative

NMR Characterization Guide: Diphenylsilanediol vs. Siloxanes

Topic: NMR Characterization of Diphenylsilanediol vs. Diphenylsiloxanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In silicone po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


 NMR Characterization of Diphenylsilanediol vs. Diphenylsiloxanes
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In silicone polymer chemistry and pharmaceutical degradation studies, distinguishing monomeric diphenylsilanediol (


) from its condensation products—cyclic (

) and linear polysiloxanes—is a critical analytical challenge.[1] While

NMR often suffers from signal overlap in the aromatic region (7.3–7.7 ppm),

NMR provides a definitive structural fingerprint.[1]

This guide outlines the precise chemical shift distinctives, solvent-dependent behaviors, and acquisition protocols required to quantitatively differentiate silanol species from the siloxane backbone.[1]

Key Insight: The chemical shift of diphenylsilanediol (


 to 

ppm) sits dangerously close to the strained hexaphenylcyclotrisiloxane (

) ring.[1] Accurate characterization requires exploiting solvent-induced shifts driven by hydrogen bonding.[1]

Mechanistic Basis & Chemical Shift Theory[1]

Substituent Effects on

Silicon shielding is governed by the paramagnetic shielding term (


).[1] For organosiloxanes, two primary factors dictate the chemical shift (

):
  • Electronegativity/Inductive Effect: The phenyl group is electron-withdrawing relative to methyl but acts as a shielding group in

    
     NMR due to anisotropic ring currents.[1] Replacing a methyl group with a phenyl group typically shifts the signal upfield (more negative) by 10–12 ppm .[1]
    
  • Ring Strain: Constrained bond angles in small cyclic siloxanes (e.g.,

    
    ) deshield the silicon nucleus, shifting the signal downfield (less negative)  relative to the unstrained linear or 
    
    
    
    analogs.[1]
The Silanol "Wildcard"

Silanol groups (


) introduce hydrogen bonding capability.[1] Unlike the inert siloxane bond (

), the shielding of a silanol silicon is highly sensitive to:
  • Concentration: Self-association (dimerization) via H-bonds.[1]

  • Solvent: Lewis basic solvents (e.g., DMSO, Acetone) form strong adducts with

    
    , causing significant low-frequency (upfield) or high-frequency (downfield) shifts depending on the specific solvation shell geometry.[1]
    

Comparative Analysis: Chemical Shift Mapping

The following table synthesizes experimental data for diphenyl-substituted silicon species. Note that values are solvent-dependent (typically referenced in


).[1]
Table 1: Chemical Shift Fingerprints ( Units)
SpeciesStructureNotation

(

,

)
Key Characteristics
Diphenylsilanediol


-32.0 to -34.5 Broad peak; shift is concentration/solvent dependent.[1]
Hexaphenylcyclotrisiloxane


-34.0 to -36.0 Sharp peak; strained ring; potential overlap with diol.[1]
Octaphenylcyclotetrasiloxane


-45.5 to -46.5 Sharp peak; unstrained; characteristic "cyclic" region.[1]
Polydiphenylsiloxane (Linear)


-46.0 to -48.5 Main polymer backbone signal; often overlaps with

.[1]
Diphenyl-Dimethyl Copolymer


-45.0 to -49.0 Sequence dependent splitting may occur.[1]

Critical Warning: In non-polar solvents like


, the signal for Diphenylsilanediol  and 

can overlap.[1] Relying on a single spectrum in

is a common failure mode in purity analysis.[1]

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" and reproducibility, this protocol uses a Solvent Titration Method to resolve overlapping signals.

Sample Preparation[1]
  • Vessel: Use PTFE (Teflon) liners or silanized glass tubes if trace silanol analysis is critical (glass surfaces can catalyze condensation).[1]

  • Concentration: 50–100 mg/mL.[1] High concentration favors silanol self-association.

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to a final concentration of 0.02 M .[1]
    
    • Reasoning: Silicon-29 has a negative gyromagnetic ratio (

      
      ) and very long 
      
      
      
      relaxation times (up to 60s).[1] Without a paramagnetic relaxation agent, silanols (short
      
      
      ) may be overestimated vs. siloxanes (long
      
      
      ), or signals may be nulled due to the negative NOE.[1]
Acquisition Parameters[1]
  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig in Bruker).

    • Function: Decouples protons during acquisition (for sharp lines) but turns off the decoupler during the delay (to suppress the negative NOE and ensure quantitative integration).

  • Pulse Angle:

    
     to 
    
    
    
    (maximizes signal per unit time).[1]
  • Relaxation Delay (

    
    ): 
    
    
    
    . With Cr(acac)
    
    
    , a delay of 5–10 seconds is usually sufficient.[1]
  • Scans: Minimum 512 (due to low natural abundance of 4.7%).[1]

The "Solvent Shift" Validation Step

If a peak is observed in the


 to 

ppm region:
  • Run 1: Acquire spectrum in

    
    .[1]
    
  • Run 2: Add 10% volume of DMSO-

    
      or Acetone-
    
    
    
    to the same tube.
  • Analysis:

    • Siloxane (

      
      ):  Chemical shift will remain relatively constant (
      
      
      
      ppm).[1]
    • Silanol (

      
      ):  Chemical shift will move significantly (typically downfield by 1–3 ppm) due to H-bond disruption and solvation.[1]
      

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for characterizing a mixture containing diphenyl-silicon species.

G Start Unknown Diphenyl-Silicon Sample Acquire Acquire 29Si NMR (CDCl3 + Cr(acac)3) Start->Acquire Analyze Analyze -30 to -50 ppm Region Acquire->Analyze Region1 Signal at -45 to -49 ppm Analyze->Region1 Region2 Signal at -32 to -36 ppm Analyze->Region2 D4_Lin Likely D4 (cyclic) or Linear Polysiloxane Region1->D4_Lin Ambiguous AMBIGUOUS: Diphenylsilanediol OR D3 (cyclic) Region2->Ambiguous SolventTest Validation Step: Add 10% DMSO-d6 Ambiguous->SolventTest Shift Peak Shifts (>1 ppm) SolventTest->Shift NoShift Peak Stationary (<0.5 ppm) SolventTest->NoShift Result_Diol CONFIRMED: Diphenylsilanediol Shift->Result_Diol Result_D3 CONFIRMED: D3 (Hexaphenylcyclotrisiloxane) NoShift->Result_D3

Caption: Analytical workflow for distinguishing diphenylsilanediol from cyclic siloxanes using


 NMR and solvent titration.

References

  • Marsmann, H. C. (2011).[1] "

    
     NMR Some Practical Aspects." eMagRes. Wiley.[1] Link[1]
    
  • Casserly, T. B., & Gleason, K. K. (2005).[1][2] "Density functional theory calculation of

    
     NMR chemical shifts of organosiloxanes." The Journal of Physical Chemistry B, 109(28), 13605-13610.[1][2] Link[1]
    
  • Dankert, F., & von Hänisch, C. (2021).[1] "Siloxane Coordination Revisited: Si−O Bond Character, Reactivity and Magnificent Molecular Shapes."[1] European Journal of Inorganic Chemistry. Link[1]

  • Magritek Application Note. "Silicon NMR on Spinsolve benchtop spectrometers." (Demonstrates D vs T unit separation and phenyl shifts). Link

  • Cazacu, M., et al. (2025).[1] "Permethylated Silicon: A Structural Motif with a Critical Role in Shaping the Properties of Organic–Inorganic Compounds."[1] Journal of Inorganic and Organometallic Polymers and Materials. Link

Sources

Validation

Si-OH Fingerprinting: A Comparative IR Guide for Diphenylsilanediol Analysis

Introduction: The "Silicon Switch" in Drug Discovery In modern medicinal chemistry, the "silicon switch"—replacing a carbon atom with silicon—is a potent strategy to modify drug pharmacokinetics without altering intrinsi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silicon Switch" in Drug Discovery

In modern medicinal chemistry, the "silicon switch"—replacing a carbon atom with silicon—is a potent strategy to modify drug pharmacokinetics without altering intrinsic potency. Diphenylsilanediol (Ph₂Si(OH)₂) represents a critical structural motif in this domain, serving as a bioisostere for transition-state diols in protease inhibitors.

However, characterizing the Si-OH bond is notoriously difficult due to its propensity for hydrogen bonding and spectral overlap with water and organic alcohols. This guide provides a definitive, comparative analysis of the IR spectral signature of diphenylsilanediol, distinguishing it from carbon analogs (carbinols) and environmental contaminants.

The Spectral Landscape: Diphenylsilanediol

The infrared spectrum of diphenylsilanediol is defined by two primary regions: the high-frequency O-H stretching zone and the lower-frequency Si-O fingerprint region.

Region I: The O-H Stretching Zone (3200–3700 cm⁻¹)

The position of the O-H band is the most sensitive indicator of the silanol's environment. Unlike carbon-based alcohols, silanols exhibit a distinct "acidity" that influences their hydrogen-bonding behavior.

  • Free Si-OH (The "Needle"): In dilute solution (e.g., <0.01 M in CCl₄), the non-hydrogen-bonded Si-OH group appears as a sharp, distinct peak at ~3690 cm⁻¹ . This is significantly higher in frequency (blue-shifted) compared to the free C-OH stretch of alcohols (~3600–3650 cm⁻¹).

  • H-Bonded Si-OH (The "Mound"): In the solid state (KBr pellet) or concentrated solution, diphenylsilanediol forms extensive hydrogen-bonded networks (dimers and ladders). This collapses the sharp peak into a broad, intense band centered between 3200–3400 cm⁻¹ .

Region II: The Fingerprint Zone (800–1430 cm⁻¹)

While the O-H stretch confirms the presence of a hydroxyl group, the fingerprint region confirms it is attached to silicon.

  • Si-O Stretch: A strong, broad band in the 810–950 cm⁻¹ range.[1] This is the diagnostic "anchor" for silanols.

  • Si-Ph (Phenyl) Vibrations: Sharp, characteristic bands at 1430 cm⁻¹ and 1120 cm⁻¹ confirm the diphenyl substitution pattern, distinguishing this molecule from alkyl silanols.

Comparative Analysis: Product vs. Alternatives

To validate the identity of diphenylsilanediol, one must distinguish it from its carbon analog (diphenylmethanol) and common contaminants like water.

Table 1: Spectral Differentiation Matrix
FeatureDiphenylsilanediol (Si-OH) Diphenylmethanol (C-OH) Water (H-O-H)
Free O-H Stretch ~3690 cm⁻¹ (Sharp)~3620–3640 cm⁻¹~3756 / 3657 cm⁻¹ (Vapor)
H-Bonded O-H 3200–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Very Broad)
C-O / Si-O Stretch 810–950 cm⁻¹ (Si-O)1000–1200 cm⁻¹ (C-O)N/A
Deformation Band None in 1600 regionNone in 1600 region~1630 cm⁻¹ (Scissoring)
Key Differentiator High freq.[1][2][3][4] Free OH + Si-O band Lower freq. Free OH + C-O bandPresence of 1630 cm⁻¹ band
Mechanistic Insight: The "Blue Shift"

The silicon atom is more electropositive than carbon, which increases the polarization of the O-H bond. Paradoxically, while this makes the proton more acidic (better H-bond donor), the free Si-OH bond is stiffer than C-OH, resulting in a higher vibrational frequency (~3690 vs 3620 cm⁻¹). This >50 cm⁻¹ shift is the primary spectroscopic evidence for a "Silicon Switch."

Experimental Protocols

Protocol A: The "Dilution Test" (Self-Validating)

Objective: To distinguish between intramolecular (internal) and intermolecular (external) hydrogen bonding.

  • Preparation: Prepare a 0.1 M solution of diphenylsilanediol in dry CCl₄ or CHCl₃.

  • Initial Scan: Record the spectrum. Observe the ratio of the sharp peak (3690 cm⁻¹) to the broad band (3200-3400 cm⁻¹).

  • Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M.

  • Validation Logic:

    • If the broad band disappears and the sharp peak grows/remains , the H-bonding was intermolecular (typical for diphenylsilanediol dimers).

    • If the ratio remains constant , the H-bonding is intramolecular (rare for simple silanediols, more common in complex silanols).

Protocol B: The "D₂O Exchange" (Isotopic Confirmation)

Objective: To confirm the O-H assignment and rule out overlapping amine or C-H signals.

  • Shake: Shake the solution of diphenylsilanediol with D₂O in a separatory funnel.

  • Separate & Dry: Remove the organic layer and dry over MgSO₄ (quickly) to remove bulk water.

  • Scan: Record the spectrum.

  • Validation: The Si-OH bands (3690/3200 cm⁻¹) should diminish, and new Si-OD bands should appear at approximately 2700 cm⁻¹ (calculated by the harmonic oscillator approximation:

    
    ).
    

Visualizations

Diagram 1: The H-Bonding Spectrum

This diagram illustrates the dynamic shift in spectral features as the physical state changes from solid to dilute solution.

SiOH_Spectrum Solid Solid State (KBr Pellet) BroadBand Broad Band 3200-3400 cm⁻¹ (Intermolecular H-Bonds) Solid->BroadBand Dominant Feature ConcSol Concentrated Soln (>0.1 M) Mixed Mixed Regime Coexisting Peaks ConcSol->Mixed Equilibrium DiluteSol Dilute Soln (<0.001 M) SharpPeak Sharp Peak ~3690 cm⁻¹ (Free Si-OH) DiluteSol->SharpPeak Dominant Feature BroadBand->Mixed Dilution Mixed->SharpPeak Further Dilution

Caption: Spectral evolution of diphenylsilanediol upon dilution. The shift from a broad H-bonded band to a sharp free silanol peak validates the intermolecular nature of the bonding.

Diagram 2: Decision Tree for Peak Assignment

A logic flow for researchers to confirm the Si-OH moiety.

DecisionTree Start Unknown Spectrum Analyze 3200-3700 cm⁻¹ Check1630 Check 1630 cm⁻¹ (Water Deformation) Start->Check1630 Check3690 Check ~3690 cm⁻¹ (Sharp Peak) Check1630->Check3690 Absent ResultWater Contaminant: Water Check1630->ResultWater Peak Present CheckFingerprint Check 810-950 cm⁻¹ (Si-O Stretch) Check3690->CheckFingerprint Peak > 3680 cm⁻¹ ResultCOH Alternative: C-OH (Alcohol) Check3690->ResultCOH Peak < 3650 cm⁻¹ CheckFingerprint->ResultCOH Band Absent ResultSiOH Confirmed: Si-OH (Silanol) CheckFingerprint->ResultSiOH Band Present

Caption: Logical workflow for distinguishing Si-OH from water and organic alcohols using IR spectral markers.

References

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • NIST Chemistry WebBook. Silanediol, diphenyl- (CAS 947-42-2) Infrared Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

High-Resolution HPLC Separation: Diphenylsilanediol vs. Diphenylsilanol

Executive Summary The differentiation of Diphenylsilanediol (DPSD) from its mono-hydroxy analogs (referred to here as Diphenylsilanol or related mono-silanols like Triphenylsilanol) is a critical quality attribute in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of Diphenylsilanediol (DPSD) from its mono-hydroxy analogs (referred to here as Diphenylsilanol or related mono-silanols like Triphenylsilanol) is a critical quality attribute in the analysis of silicone elastomers, pharmaceutical packaging, and organosilicon synthesis.

While both compounds share a lipophilic diphenyl backbone, their chromatographic behavior is strictly governed by the hydrogen-bonding capability of the silanol (


) groups. This guide details a robust Reverse-Phase HPLC (RP-HPLC) method that leverages this polarity difference.

Key Distinction:

  • Diphenylsilanediol (

    
    ):  Possesses two hydroxyl groups.[1][2] Significantly more polar. Elutes early  in RP-HPLC.
    
  • Diphenylsilanol (

    
    ):  Possesses one hydroxyl group.[1][2] More hydrophobic. Elutes late  in RP-HPLC.
    
Chemical Context & Separation Mechanism

To develop a self-validating method, one must understand the intermolecular forces at play. The separation is not merely size-based but driven by the "Silanol Effect" and hydrogen bonding.

The Polarity Delta

The separation principle relies on the hydrophilic interaction of the silanol groups with the mobile phase versus the hydrophobic interaction of the phenyl rings with the stationary phase.

  • Analyte A: Diphenylsilanediol [1][2][3][4][5]

    • Structure: Two Phenyl rings, Two -OH groups.[1][2][6]

    • Behavior: Strong H-bond donor/acceptor. High affinity for aqueous mobile phases relative to the mono-ol.

  • Analyte B: Diphenylsilanol (Mono-ol)

    • Structure: Two Phenyl rings, One -OH group (and likely a hydride or methyl group, depending on synthesis).

    • Behavior: Dominant hydrophobic character driven by the aromatic rings. Stronger retention on C18 ligands.

Visualizing the Separation Logic

SeparationMechanism Sample Sample Mixture (Diol + Mono-ol) Column Stationary Phase (C18 Hydrophobic) Sample->Column Injection Interaction_Diol Diphenylsilanediol (2 x OH Groups) High Polarity Column->Interaction_Diol Weak Hydrophobic Interaction Interaction_Mono Diphenylsilanol (1 x OH Group) Low Polarity Column->Interaction_Mono Strong Hydrophobic Interaction Mobile Mobile Phase (Polar/Aqueous) Interaction_Diol->Mobile Strong H-Bonding Elution_Fast Elutes Early (Low k') Interaction_Diol->Elution_Fast Interaction_Mono->Mobile Weak H-Bonding Elution_Slow Elutes Late (High k') Interaction_Mono->Elution_Slow

Figure 1: Mechanistic flow of silanol separation in Reverse Phase Chromatography.

Method Development & Optimization
3.1 Column Selection: The "End-Capping" Imperative

Silanols are notorious for tailing.[7] This occurs when the analyte (


) interacts with residual silanols on the silica backbone of the column, rather than the C18 ligand.[8]
  • Recommendation: Use a high-purity, fully end-capped C18 column .

  • Alternative: Phenyl-Hexyl columns can offer unique selectivity due to

    
     interactions with the diphenyl groups of the analytes.
    
3.2 Mobile Phase Architecture
  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (

    
    ) .
    
    • Why Acid? Silanols are weakly acidic (

      
      ). Lowering the pH suppresses the ionization of residual column silanols and the analyte, sharpening the peaks.
      
  • Solvent B (Organic): Acetonitrile (ACN).

    • Why ACN? ACN has a lower UV cutoff than Methanol, allowing for sensitive detection of the phenyl ring absorption at lower wavelengths (210-220 nm).

3.3 Detection
  • UV @ 210 nm: Maximum sensitivity (phenyl ring absorption).

  • UV @ 254 nm: High specificity (aromatic

    
     transition), fewer background interferences.
    
Detailed Experimental Protocol

This protocol is designed for the simultaneous determination of Diphenylsilanediol and Diphenylsilanol impurities.

Reagents:

  • Diphenylsilanediol Standard (>98% purity).

  • Diphenylsilanol (or Triphenylsilanol) Standard.

  • HPLC Grade Acetonitrile.

  • Milli-Q Water.

  • Phosphoric Acid (85%).

Instrument Parameters:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)Balances resolution and backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CImproves mass transfer and peak symmetry.
Injection Vol 10 µLStandard loop size.
Detection UV 210 nm (primary), 254 nm (secondary)210nm for trace analysis; 254nm for confirmation.
Run Time 20 MinutesSufficient to elute hydrophobic mono-ols.

Gradient Table:

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Phase Description
0.06040Initial hold for Diol retention.
2.06040Isocratic hold.
12.0595Ramp to elute hydrophobic Mono-ol.
15.0595Wash column.
15.16040Re-equilibration.
20.06040Ready for next injection.
Sample Preparation (Critical Step)
  • Solvent: Dissolve samples in 50:50 ACN:Water. Using 100% ACN may cause peak distortion for the early eluting Diol.

  • Vial Choice: Use Polypropylene (Plastic) Vials .

    • Warning: Low concentrations of silanols can adsorb onto untreated glass surfaces, leading to poor recovery and non-linear calibration curves.

Comparative Data Analysis

The following table summarizes the expected performance characteristics when validating this method.

FeatureDiphenylsilanediol (Diol)Diphenylsilanol (Mono-ol)
Elution Order First (More Polar)Second (Less Polar)
Approx. Retention (k') Low (

)
High (

)
Peak Shape Risks Minimal tailing with acid modifier.Prone to broadening if gradient is too shallow.
UV Response (254nm) Moderate (2 Phenyl rings)Moderate (2 Phenyl rings)
Stability in Solution Stable in neutral/acidic organic mix.Unstable: Can condense to disiloxanes if pH is high.
Decision Tree for Method Troubleshooting

Troubleshooting Problem Problem: Poor Peak Shape / Tailing Check1 Is the Column End-Capped? Problem->Check1 Check2 Is Mobile Phase Acidic? Check1->Check2 Yes Action1 Switch to High-Carbon Load C18 (e.g., Waters XBridge, Agilent Eclipse) Check1->Action1 No Check3 Sample Solvent Mismatch? Check2->Check3 Yes Action2 Add 0.1% H3PO4 or Formic Acid Check2->Action2 No Action3 Match Sample Solvent to Initial Gradient (e.g., 60:40 Water:ACN) Check3->Action3 Yes

Figure 2: Troubleshooting logic for silanol analysis.

References
  • Sielc Technologies. (n.d.). Separation of Silanediol, diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Diphenylsilanediol.[1][2][3][4][5][9] Retrieved from [Link][5]

Sources

Validation

Deep Dive: Mass Spectrometry Fragmentation of Diphenylsilanol

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Diphenylsilanediol (often referred to generically as diphenylsilanol), a critical metabolite and structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Diphenylsilanediol (often referred to generically as diphenylsilanol), a critical metabolite and structural motif in silicon-based drug design.

Executive Summary: The Silicon Switch in Proteomics

In modern drug discovery, "silicon switching"—replacing a carbon center with silicon—is a strategy to alter lipophilicity and metabolic stability without changing the pharmacophore's geometry. Diphenylsilanediol (


, MW 216.3)  is the primary metabolite of many diphenylsilyl-based drugs.

For the analytical scientist, this molecule presents a unique paradox: it is stable in the solid state but notoriously unstable in the gas phase of a mass spectrometer. Its tendency to undergo thermal condensation makes it difficult to distinguish from its dehydration product, tetraphenyldisiloxane .

This guide compares the native fragmentation behavior of diphenylsilanol against its condensation artifacts and provides a self-validating derivatization protocol to ensure data integrity.

Technical Deep Dive: Fragmentation Mechanics

The Electron Ionization (EI) mass spectrum of diphenylsilanediol is dominated by the stability of the silicon-oxygen bond and the lability of the silicon-phenyl bond. Unlike carbon analogs, silicon stabilizes positive charges on adjacent atoms (


-effect) and on itself, directing specific cleavage pathways.
The Primary Fragmentation Pathway (Native)

When


 is ionized (70 eV), the molecular ion (

, m/z 216) is formed. The fragmentation is driven by the loss of a phenyl radical, which is the most energetically favorable pathway due to the formation of a stable silyl cation.
  • Molecular Ion (

    
    ):  m/z 216 (Distinct, ~65% abundance).
    
  • Base Peak (100%): m/z 139. This ion corresponds to

    
    . It is formed by the 
    
    
    
    -cleavage of a phenyl group (Loss of 77 Da).
  • Secondary Ions:

    • m/z 199 (

      
      ):  Loss of a hydroxyl radical (
      
      
      
      ).
    • m/z 77 (

      
      ):  Phenyl cation, characteristic of all phenyl-silanes.
      
    • m/z 78 (

      
      ):  Benzene radical cation, formed via hydrogen rearrangement.
      
The Condensation Artifact (The "Ghost" Spectrum)

If the injection port or ion source is too hot (>200°C), diphenylsilanediol dehydrates before ionization.



The resulting mass spectrum will show peaks for the dimer (or cyclic trimers) rather than the parent monomer, leading to false identification of siloxane impurities.
Fragmentation Pathway Visualization

The following diagram maps the ionization and dissociation pathways. Note the competition between the stable base peak formation and the condensation artifact.

FragmentationPathway M Diphenylsilanediol [Ph2Si(OH)2] MW: 216 MI Molecular Ion [Ph2Si(OH)2]+. m/z 216 M->MI EI (70 eV) Artifact Condensation Dimer Tetraphenyldisiloxane-diol MW: 414 M->Artifact Thermal Dehydration (In-Source) Base Base Peak [PhSi(OH)2]+ m/z 139 MI->Base - Phenyl (77) Ph Phenyl Radical .C6H5 OH_loss Fragment [Ph2Si(OH)]+ m/z 199 MI->OH_loss - OH (17)

Figure 1: Mechanistic pathway showing the dominant alpha-cleavage to m/z 139 and the thermal condensation risk.

Comparative Analysis: Product vs. Alternatives

Researchers often confuse the native silanol with its artifacts or structural analogs. The table below differentiates these species based on diagnostic m/z markers.

FeatureDiphenylsilanediol (Target) Tetraphenyldisiloxane (Artifact) Diphenylsilane (Analog)
Formula



Molecular Weight 216.3414.6184.3
Molecular Ion (M+) m/z 216 (Strong)m/z 414 (Weak/Absent)m/z 184
Base Peak m/z 139

m/z 337

m/z 105

Key Diagnostic Loss of Ph (77) from 216.High mass clusters >300.Loss of H (1) and Ph (77).
Interference Risk High (Self-condenses).Stable.Low (Oxidizes to silanol).
Validated Experimental Protocol

To ensure scientific integrity and avoid the "condensation trap," you must derivatize the silanol groups. This protocol locks the structure, preventing thermal dehydration and providing a distinct mass shift for validation.

Protocol: TMS Derivatization for Silanol Quantitation

Objective: Convert unstable Si-OH groups to stable Si-O-Si(CH3)3 ethers.

  • Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous dichloromethane (DCM). Note: Avoid protic solvents like methanol which can exchange with the silanol.

  • Derivatization:

    • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • Analysis (GC-MS):

    • Inlet: 250°C, Split 10:1.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Gradient: 100°C (1 min)

      
       300°C at 20°C/min.
      
  • Data Validation (Self-Check):

    • Target Shift: The M+ peak must shift from 216 to 360 (Bis-TMS derivative).

    • New Base Peak: Look for m/z 73

      
      , the hallmark of TMS derivatives.
      
    • Absence of Dimer: Verify no peaks appear at m/z 414 or higher.

Why This Works (Causality)

The BSTFA reagent replaces the active protons on the hydroxyl groups with bulky trimethylsilyl groups. This eliminates hydrogen bonding capability, lowering the boiling point and preventing the intermolecular dehydration reaction that forms siloxanes.

References
  • NIST Mass Spectrometry Data Center. "Silanediol, diphenyl- Mass Spectrum." National Institute of Standards and Technology.

  • RSC Medicinal Chemistry. "The role of silicon in drug discovery: a review." Royal Society of Chemistry, 2024.

  • ChemicalBook. "Diphenylsilanediol Spectral Data." ChemicalBook.

  • Journal of Organic Chemistry. "Mass spectroscopy of organosilicon compounds. Interaction of silyl center with remote phenyl groups." ACS Publications.

Comparative

Comparative Reactivity Guide: Diphenylsilanediol vs. Triphenylsilanol

Executive Summary This guide provides a technical comparison between Diphenylsilanediol ( ) and Triphenylsilanol ( ) . While both are organosilanols stabilized by aromatic groups, their reactivity profiles diverge signif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Diphenylsilanediol (


)  and Triphenylsilanol (

)
. While both are organosilanols stabilized by aromatic groups, their reactivity profiles diverge significantly due to the number of hydroxyl groups and steric bulk.

Key Distinction:

  • Diphenylsilanediol acts as a bifunctional hydrogen-bond donor , capable of cooperative catalysis and forming extensive hydrogen-bonded networks (ladders/columns) in the solid state. It is more prone to condensation than its triphenyl counterpart.

  • Triphenylsilanol is a monofunctional donor with high steric protection. It exhibits superior hydrolytic stability and resistance to condensation but lacks the cooperative H-bonding capability required for certain organocatalytic pathways.

Structural & Electronic Properties[1][2][3]

The reactivity differences stem directly from the electronic environment of the silicon center and the supramolecular aggregation behavior.

Acidity and Hydrogen Bonding

Silanols are generally more acidic than their carbinol (alcohol) analogs due to


 back-bonding or hyperconjugation (

), which stabilizes the silanolate anion.
PropertyDiphenylsilanediol (

)
Triphenylsilanol (

)
pKa (MeCN) Estimated ~14–15 (More Acidic)~16.6
H-Bond Donor Sites 2 (Cooperative)1 (Single point)
Solid State Structure 1D Hydrogen-bonded columns/laddersTetramers or dimers (solvent dependent)
Steric Bulk Moderate (Cone angle smaller than Ph3)High (Propeller-like shielding)

Scientist's Insight: The enhanced acidity of the silanediol is a double-edged sword. It increases potency in H-bond catalysis (better activation of electrophiles) but also lowers the activation energy for self-condensation, necessitating careful handling during drying and storage.

Reactivity Profile 1: Condensation & Stability

One of the most critical parameters for handling silanols is their propensity to undergo self-condensation to form siloxanes (


).
Mechanism of Condensation

Condensation is acid/base catalyzed.


 condenses to form linear polysiloxanes or cyclic trimers/tetramers (

).

condenses to form Hexaphenyldisiloxane (

).

Comparative Stability Data:

  • 
    :  Historically significant as the "first stable silanol" (Ladenburg, 1871).[1] The three phenyl rings create a "steric umbrella" that retards the nucleophilic attack required for condensation.
    
  • 
    :  Metastable. In the solid state, thermal condensation initiates at ~130–140°C . In solution, trace acid/base triggers rapid oligomerization.
    
Visualization: Condensation Pathways

Condensation cluster_legend Reactivity Legend Ph3 Triphenylsilanol (Ph3SiOH) Disiloxane Hexaphenyldisiloxane (Sterically Congested) Ph3->Disiloxane  Slow (High T / Acid) Ph2 Diphenylsilanediol (Ph2Si(OH)2) Cyclic Cyclic Siloxanes (D3, D4 Rings) Ph2->Cyclic  Fast (Trace Base) Polymer Linear Polysiloxane (Polymerization) Ph2->Polymer  Thermal (>140°C) key Blue: High Stability Path Red: Low Stability Path

Figure 1: Divergent condensation pathways. Note the high steric barrier protecting Triphenylsilanol compared to the rapid polymerization risk of Diphenylsilanediol.

Reactivity Profile 2: Catalytic Applications

This is the primary area where Diphenylsilanediol outperforms Triphenylsilanol.

Cooperative Hydrogen-Bonding Catalysis

Silanediols have emerged as a distinct class of organocatalysts, often termed "anion-binding" or "neutral H-bond" catalysts.

  • The "Silanediol Effect":

    
     can activate nitroalkenes, carbonyls, or imines via double hydrogen bonding . The two hydroxyl groups can simultaneously coordinate to an oxygen or nitrogen atom on the substrate, significantly lowering the LUMO energy.
    
  • Triphenylsilanol Failure:

    
     acts as a monodentate donor. In reactions like the Friedel-Crafts alkylation of indoles with trans-
    
    
    
    -nitrostyrene,
    
    
    shows near-zero catalytic turnover , whereas silanediols (especially those with electron-withdrawing groups, but also
    
    
    ) drive the reaction forward.
Visualization: Catalytic Activation Mode

Catalysis Substrate Substrate (e.g., Nitrostyrene) Complex_Mono Weak Activation (Single H-Bond) Substrate->Complex_Mono Complex_Dual Strong Activation (Cooperative Double H-Bond) Substrate->Complex_Dual Ph3_Cat Triphenylsilanol (Monomer) Ph3_Cat->Complex_Mono  Binds Ph2_Cat Diphenylsilanediol (Dimer/Network) Ph2_Cat->Complex_Dual  Chelates Product Product Formation Complex_Mono->Product  No Reaction / Slow Complex_Dual->Product  Catalysis Active

Figure 2: Mechanistic basis for silanediol catalysis. The dual H-bond donation (Green path) is essential for lowering the activation energy in anion-binding catalysis.

Experimental Protocols

Protocol A: Controlled Synthesis of Diphenylsilanediol

Objective: Hydrolysis of diphenyldichlorosilane without triggering condensation.

Reagents:

  • Diphenyldichlorosilane (

    
    , 1.0 eq)
    
  • Acetone (Solvent)[2][3]

  • Sodium Bicarbonate (

    
    , Excess) or Aniline (Acid scavenger)
    
  • Ice water

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     in cold acetone (0°C).
    
  • Buffering: Prepare a slurry of

    
     in water/acetone. Critical: The base neutralizes HCl immediately to prevent acid-catalyzed condensation.
    
  • Addition: Add the silane solution dropwise to the bicarbonate slurry at 0–5°C with vigorous stirring.

  • Quench: Pour mixture into excess ice water.

  • Isolation: Filter the white precipitate immediately.

  • Purification: Recrystallize from Methyl Ethyl Ketone (MEK) or Chloroform. Do not heat above 60°C during drying.

Protocol B: Catalytic Activity Test (Friedel-Crafts)

Objective: Verify reactivity difference between Ph2 and Ph3 species.

  • Setup: Flame-dry a reaction vial under Argon.

  • Loading: Add trans-

    
    -nitrostyrene (0.5 mmol), Indole (0.75 mmol), and Catalyst (20 mol%).
    
    • Reaction A: Catalyst =

      
      
      
    • Reaction B: Catalyst =

      
      
      
  • Solvent: Add Toluene (2.0 mL).

  • Conditions: Stir at Room Temperature for 24 hours.

  • Analysis: Aliquot 50 µL, dilute in

    
    , and analyze via 
    
    
    
    NMR.
    • Expectation: Reaction A < 5% yield. Reaction B > 40-60% yield (depending on exact conditions/additives).

Data Summary Table

FeatureDiphenylsilanediolTriphenylsilanol
CAS Number 947-42-2791-31-1
Molecular Weight 216.31 g/mol 276.41 g/mol
Melting Point 144–148°C (decomposes)150–155°C
Solubility (Org. Solvents) Moderate (Acetone, THF)High (DCM, Toluene, THF)
Catalytic Mode Dual H-Bond Donor (Active)Single H-Bond Donor (Inactive)
Primary Hazard Self-condensation to polymerStable

References

  • Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis. Organic Letters, 2011.[4] Link

  • Diphenylsilanediol. Wikipedia, Accessed 2023. Link

  • Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry - A European Journal, 2024. Link

  • Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses. Beilstein J. Org. Chem., 2016. Link

  • Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols. Chemistry - A European Journal, 2021. Link

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of Diphenylsilanol

Executive Summary & Strategic Relevance Diphenylsilanediol (Ph Si(OH) ), often referred to simply as diphenylsilanol in industrial shorthand, represents a critical structural motif in both organosilicon polymer synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Diphenylsilanediol (Ph


Si(OH)

), often referred to simply as diphenylsilanol in industrial shorthand, represents a critical structural motif in both organosilicon polymer synthesis and medicinal chemistry (as a silicon bioisostere of gem-diols or ketones).

Accurate UV-Vis characterization of this compound is essential for two reasons:

  • Purity Profiling: Distinguishing the diol from its condensation products (siloxanes) and precursors (chlorosilanes).

  • Bioisosteric Validation: Quantifying the electronic perturbation caused by the silicon atom compared to carbon analogs (e.g., benzhydrol), which dictates its pharmacodynamic potential.

This guide provides a comparative spectroscopic analysis, moving beyond basic absorbance readings to the structural implications of the spectra.[1]

Spectroscopic Profile: Diphenylsilanediol

Unlike aliphatic silanols which are UV-transparent, diphenylsilanediol exhibits a distinct absorption footprint due to the interaction between the silicon atom and the


-electron system of the phenyl rings.
The "Silicon Effect" on Chromophores

Silicon is less electronegative than carbon (1.90 vs 2.55), creating a polarized


(Si-C) bond. This allows for 

-

hyperconjugation
(and potentially

-orbital backbonding, though this is debated), which lowers the energy of the

transition.

Result: A bathochromic (red) shift and hyperchromic (intensity) effect compared to carbon analogs.

Key Spectral Features (in Acetonitrile)
FeatureWavelength (

)
Molar Extinction (

)
Assignment
Primary Band (K-Band) < 220 nm> 10,000 M

cm

Allowed

(

)
Secondary Band (B-Band) 258 - 265 nm 400 - 600 M

cm

Forbidden

(

)
Fine Structure 250 - 270 nmN/AVibrational coupling (Benzenoid fingers)

Critical Note: The fine structure (vibrational fingers) in the 250–270 nm region is the "fingerprint" of the phenyl-silicon bond. Loss of this definition often indicates aggregation or solvent interference.

Comparative Analysis: Alternatives & Analogs

To validate your spectral data, compare it against these structurally related standards.

Diphenylsilanediol vs. Triphenylsilanol

Alternative: Triphenylsilanol (Ph


SiOH)
Context:  Common impurity or alternative steric blocker.
  • Spectral Shift: Negligible shift in

    
     (~264 nm).
    
  • Intensity Delta: Triphenylsilanol exhibits roughly 1.5x the absorbance intensity in the B-band region due to the stoichiometric addition of a third chromophore.

  • Differentiation: If your calculated

    
     at 264 nm exceeds 800 M
    
    
    
    cm
    
    
    , suspect contamination with triphenyl species or polysiloxanes.
Diphenylsilanediol vs. Benzhydrol (Carbon Analog)

Alternative: Benzhydrol (Diphenylmethanol, Ph


CHOH)
Context:  The "Carbon Control" in bioisostere studies.
  • Spectral Shift: Diphenylsilanediol is red-shifted by 2–5 nm compared to benzhydrol.

  • Mechanistic Cause: The Si atom stabilizes the excited state more effectively than the C atom due to the

    
    (Si-C) interaction with the ring.
    
  • Implication: This shift confirms the successful incorporation of silicon into the scaffold.

Diphenylsilanediol vs. Diphenyldimethoxysilane

Alternative: Diphenyldimethoxysilane (Ph


Si(OMe)

) Context: Protected precursor.
  • Spectral Identity: Virtually identical UV profile. The methoxy groups (-OMe) vs. hydroxyl groups (-OH) exert minimal electronic influence on the phenyl ring transitions.

  • Differentiation: UV-Vis is insufficient to distinguish these two. You must use IR (OH stretch at ~3200-3400 cm

    
    ) or NMR for discrimination.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts from silanol aggregation.

Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Cyclohexane .

    • Why: Methanol can H-bond with silanols, broadening the fine structure. Cyclohexane provides the sharpest vibrational bands.

  • Cuvettes: Fused Silica (Quartz), 10 mm path length.

    • Warning: Do not use glass or plastic (absorbs < 300 nm).

Step-by-Step Methodology
  • Blank Preparation: Fill cuvette with pure solvent. Run baseline correction (autozero) from 200–400 nm.

  • Stock Solution: Prepare a

    
     M stock solution of Diphenylsilanediol in MeCN.
    
    • Target Mass: ~2.16 mg in 10 mL.

  • Dilution Series: Create three working standards (

    
     M range) to verify Beer-Lambert linearity.
    
    • Check: If absorbance is not linear, silanol dimerization is occurring.

  • Measurement: Scan from 200 to 350 nm. Scan speed: Medium (to capture fine structure).

Workflow Diagram

UV_Protocol Start Sample: Diphenylsilanediol Solvent Solvent Choice: Acetonitrile or Cyclohexane Start->Solvent Select Prep Prep Stock Solution (1 mM) Solvent->Prep Dissolve Blank Baseline Correction (Quartz Cuvette) Prep->Blank Reference Measure Scan 200-350 nm Blank->Measure Run Analyze Check Fine Structure @ 260 nm Measure->Analyze Validate

Caption: Operational workflow for UV-Vis characterization of organosilanes, prioritizing solvent selection to prevent aggregation artifacts.

Mechanistic Logic: Electronic Transitions

Understanding the why allows you to predict changes in derivatives.

Electronic_Transitions Si_Atom Silicon Atom (Electropositive) Interaction Sigma-Pi Interaction (Hyperconjugation) Si_Atom->Interaction Donates e- density Ph_Ring Phenyl Ring (Pi System) Ph_Ring->Interaction Accepts stabilization Transition Pi -> Pi* Transition (Red Shifted) Interaction->Transition Lowers Energy Gap Spectrum Observed Spectrum (Lambda max ~264nm) Transition->Spectrum Result

Caption: The electronic coupling mechanism between Silicon and the Phenyl ring responsible for the characteristic bathochromic shift.

Data Summary Table

Compound

(nm)
Relative IntensityKey Differentiator
Diphenylsilanediol 258, 264, 270 1.0x Sharp fine structure in Cyclohexane
Triphenylsilanol258, 264, 2701.5xHigher Molar Extinction
Benzhydrol254, 258, 2641.0xBlue-shifted (Hypsochromic)
Diphenyldimethoxysilane258, 264, 2701.0xIndistinguishable by UV alone

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. (Authoritative text on the "Silicon Effect" and electronic spectra of organosilanes).

  • NIST Chemistry WebBook. (2023). UV/Visible Spectrum of Phenylsilane Derivatives. National Institute of Standards and Technology.[2] (Source for general phenylsilane spectral data).[3]

  • West, R. (1986). The Chemistry of Organic Silicon Compounds. Patai's Chemistry of Functional Groups.
  • ChemicalBook. (2023). Diphenylsilanediol Properties and Spectra. (General physical property verification).

Sources

Safety & Regulatory Compliance

Safety

Diphenylsilanol (Diphenylsilanediol) Proper Disposal Procedures

Strategic Assessment: The "Hidden" Hazard CAS No: 947-42-2 | Formula: Ph₂Si(OH)₂[1][2][3] While Diphenylsilanediol (often referred to colloquially as Diphenylsilanol) is generally classified as an irritant rather than an...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Assessment: The "Hidden" Hazard

CAS No: 947-42-2 | Formula: Ph₂Si(OH)₂[1][2][3]

While Diphenylsilanediol (often referred to colloquially as Diphenylsilanol) is generally classified as an irritant rather than an acute toxin, it presents a specific logistical hazard often overlooked in standard laboratory workflows: Silica Ash Formation. [1]

The Causality of Disposal Failure: Most laboratory organic waste is disposed of via high-temperature incineration.[1][2][3] When organosilicon compounds like Diphenylsilanediol are burned, they oxidize to form Silicon Dioxide (SiO₂) — essentially sand/glass dust.[2]

  • Mechanism:

    
    [1][2]
    
  • Operational Risk: This micro-fine silica dust coats the heat exchangers and scrubbers of standard chemical incinerators, causing expensive infrastructure damage and potential shutdowns.[2]

Senior Scientist Directive: Do NOT simply discard Diphenylsilanediol into general "Solid Organic Waste" or "Non-Halogenated Solvents" containers without verifying your facility's silicon tolerance. It must often be segregated into a dedicated Organosilicon Waste Stream .[2]

Waste Characterization & Classification

Before disposal, classify the material based on its state and purity.

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal)Requires solid waste container (Wide-mouth HDPE).[1][2][3]
Hazard Class Irritant (Skin/Eye), CombustibleStandard PPE required.[1][2][3][4] Not regulated as "Poison."[1][2][3]
Chemical Stability Condensation RiskCan release water and polymerize to siloxanes over time; keep dry.[2][3]
Incompatibilities Strong Oxidizers, Strong AcidsDo not co-mingle with nitric/sulfuric acid waste.[1][2][3]
RCRA Status (USA) Not Listed (P/U codes)Classified by characteristic (Ignitability/Reactivity) if mixed.[1][2][3]
Step-by-Step Disposal Protocol
Phase A: Segregation & Packaging

Objective: Prevent cross-contamination of non-silicon waste streams.[2][3]

  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.[2]

  • Segregate:

    • Pure Substance:[1][2][3] Place dedicated container.[1][2][3][4][5][6]

    • Solution: If dissolved in solvent (e.g., Toluene), check if the total Silicon content exceeds 1%. If >1%, segregate as "High Silicon Organic Waste."[2]

  • Stabilize: Ensure the material is dry.[2][3][4] If the waste contains residual acid/base catalysts, neutralize them prior to sealing to prevent exothermic polymerization inside the drum.

Phase B: Labeling

Objective: Ensure downstream waste handlers identify the silicon content immediately.

  • Standard Label: "Hazardous Waste - Solid"

  • Constituents: Write "Diphenylsilanediol" clearly.

  • Critical Tag: Apply a secondary sticker or write in bold: "CONTAINS ORGANOSILICON - POTENTIAL ASH HAZARD." [1][2][3]

Phase C: Handover

Objective: Chain of custody verification.

  • Notify EHS: Inform your Environmental Health & Safety officer that you are moving organosilicon waste.[1][2][3]

  • Manifesting: When filling out the waste manifest, list "Organosilicon" under the chemical constituents section.[2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for proper disposal, ensuring protection of incineration infrastructure.

DisposalWorkflow Start Start: Diphenylsilanol Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid Segregation SEGREGATE: Organosilicon Waste Stream SolidPath->Segregation Always Segregate Solids SiCheck Silicon Content > 1%? LiquidPath->SiCheck GeneralWaste General Organic Waste (Standard Incineration) SiCheck->GeneralWaste No (<1%) SiCheck->Segregation Yes (>1%) Labeling Label: 'Contains Silicon' (Prevent Scrubber Damage) Segregation->Labeling FinalDisp Final Disposal: Cement Kiln / Specialized Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating organosilicon waste to prevent incinerator damage.

Emergency Response: Spill Management

If Diphenylsilanediol is spilled in the laboratory, follow this dry-cleanup protocol to prevent drain contamination.

  • Isolate: Mark the area.[2][3][7] The powder can be slippery on smooth floors.[2]

  • PPE: Wear nitrile gloves, safety glasses, and a N95 dust mask (to prevent inhalation of fine particulates).[2][3]

  • Containment:

    • Do NOT use water. Water may spread the material and, in the presence of impurities, promote condensation.

    • Dry Sweep: Use a dustpan and brush or a HEPA-filtered vacuum to collect the solid.[1][2]

  • Disposal: Place spilled material into the Organosilicon Waste container described above.

  • Decontamination: Wipe the surface with an alcohol-dampened paper towel (Ethanol or Isopropanol) to solubilize residual film, then dispose of the wipe as solid waste.[2][3]

References
  • Gelest, Inc. (2014).[2][3][8] Safety Data Sheet: Diphenylsilanediol (SID4560.0). Retrieved from [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenylsilanol

Welcome to your essential safety and operational guide for handling Diphenylsilanol. As researchers and developers, our primary commitment is to safety, which enables scientific advancement.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling Diphenylsilanol. As researchers and developers, our primary commitment is to safety, which enables scientific advancement. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal when working with Diphenylsilanol. Our goal is to build your trust by explaining the causality behind each procedural step, ensuring a self-validating system of safety.

Section 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of any safety protocol. Diphenylsilanol is not a benign substance; its hazard profile necessitates stringent controls. According to its Globally Harmonized System (GHS) classification, Diphenylsilanol presents multiple significant dangers that directly inform our PPE strategy.

The primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. The most severe hazard is its acute dermal toxicity. Safety Data Sheets (SDS) from leading suppliers explicitly state that Diphenylsilanol is "Fatal in contact with skin" (H310) and "Causes severe skin burns and eye damage" (H314).[1] Furthermore, it is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335), particularly when handled as a powder, which is its typical physical state.[2][3][4] It is also recognized as a flammable solid, adding another layer of risk to its handling.[2][4]

This profile means that any skin contact must be treated as a critical emergency, and preventing that contact is the paramount objective of our PPE protocol.

Section 2: The Core PPE Ensemble for Diphenylsilanol

A multi-layered approach to PPE is required to mitigate the severe risks posed by Diphenylsilanol. The following constitutes the minimum required ensemble for any task involving this compound.

Primary Skin & Body Protection

The first line of defense is to cover as much of the body as possible.

  • Chemical-Resistant Suit or Apron over a Lab Coat: A standard cotton lab coat is insufficient. A non-porous, chemical-resistant apron or a full coverall should be worn over a flame-resistant lab coat (e.g., Nomex). This is a direct countermeasure to the risk of severe skin burns and fatal dermal toxicity.[5][6]

  • Long Pants and Fully Enclosed Shoes: Trousers made of non-synthetic material and leather or chemical-resistant shoes that cover the entire foot are mandatory.[5] This prevents exposure from spills that may travel to the floor.

Hand Protection: A Critical Barrier

Given the H310 "Fatal in contact with skin" classification, glove selection is the most critical decision in this protocol.

  • Double Gloving: Always wear two pairs of gloves. This provides a backup barrier in case the outer glove is compromised.

  • Glove Material Selection: Standard lightweight nitrile gloves offer minimal protection and are not recommended as the primary barrier. For direct handling, use a robust outer glove over a nitrile inner glove. Consult the glove manufacturer's chemical resistance guide to select a material with a low permeation rate for compounds like Diphenylsilanol.[5][7] Butyl or Viton gloves are often excellent choices for aggressive chemicals, but verification is essential.

  • Inspection and Replacement: Before every use, inspect gloves for any signs of degradation or punctures. Change gloves immediately upon suspected contact with the chemical.[5]

Eye and Face Protection

Diphenylsilanol can cause severe, irreversible eye damage.[1]

  • Chemical Splash Goggles: Indirectly-vented, impact-resistant chemical splash goggles that form a complete seal around the eyes are required.[8][9] Standard safety glasses are inadequate as they do not protect from splashes or fine dust.

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles.[1][8] This provides a secondary layer of protection for the eyes and shields the face from splashes and contact.

Respiratory Protection

As a powder, Diphenylsilanol poses an inhalation risk that can cause respiratory tract irritation.[2][3]

  • When to Use: Respiratory protection is mandatory whenever handling the powder outside of a certified chemical fume hood or glove box, or if there is any risk of dust generation (e.g., weighing, transferring).

  • Respirator Type: A NIOSH-approved air-purifying respirator with P100 (particulate) filters is the minimum requirement.[4] Ensure you have been properly fit-tested for the selected respirator model.

Section 3: Procedural Blueprint - Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

Step-by-Step Donning Protocol
  • Preparation: Change into scrubs or dedicated work clothes. Put on long pants and fully enclosed shoes.

  • Inner Gloves: Don the first pair of gloves (e.g., nitrile).

  • Body Protection: Put on the lab coat, followed by the chemical-resistant apron or suit. Ensure all closures are securely fastened.

  • Respirator: If required, perform a seal check and don your fit-tested respirator.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves. The cuff of the outer glove should extend over the cuff of the lab coat sleeve.

Step-by-Step Doffing Protocol (The Contamination Control Cascade)

This process is designed to move from most contaminated to least contaminated.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and suit with an appropriate solvent in a designated area.

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles from the back to the front. Place them in a designated area for decontamination.

  • Body Protection: Unfasten the chemical suit or apron, rolling it away from your body as you remove it to contain the contaminated outer surface. Dispose of it in the designated hazardous waste container. Remove the lab coat in a similar fashion.

  • Respirator: Remove the respirator from the back of your head. Do not touch the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[1][10]

Section 4: Decontamination and Disposal Plan

All materials that come into contact with Diphenylsilanol must be treated as hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, suits, aprons) must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Chemical Waste: Unused Diphenylsilanol and any contaminated materials (e.g., weighing paper, contaminated absorbent pads) must be disposed of according to local, state, and federal regulations for hazardous chemical waste.[11][12] Do not pour organosilicon compounds down the drain.[12]

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated according to established laboratory procedures before being returned to storage.

Section 5: Emergency Response Quick Reference

In the event of an exposure, immediate and correct action is critical. Call for emergency medical assistance immediately for any significant exposure.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate, urgent medical attention. This is a life-threatening emergency.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up and place in a sealed, labeled container for hazardous waste disposal.[1][11]

PPE Selection Workflow for Diphenylsilanol

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_final 3. Final Checks start Initiate Work with Diphenylsilanol task_type Evaluate Task: - Weighing Powder? - Solution Transfer? - Large or Small Scale? start->task_type aerosol_risk Assess Aerosolization Risk task_type->aerosol_risk ppe_base Minimum PPE: - Double Gloves (Nitrile Inner, Chemical Outer) - Chemical Apron/Suit over Lab Coat - Goggles + Face Shield aerosol_risk->ppe_base  Low Risk  (e.g., solution transfer  in fume hood) ppe_resp Add Respirator: - NIOSH-approved P100 Particulate Respirator - Perform Fit Check aerosol_risk->ppe_resp  High Risk  (e.g., weighing powder  on open bench) final_check Proceed with Work Following Donning Protocol ppe_base->final_check ppe_resp->final_check

Caption: PPE selection workflow based on task-specific aerosolization risk.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • DIPHENYL DICHLORO- SILANE HAZARD SUMMARY. New Jersey Department of Health.
  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
  • DPPS Safety D
  • DICHLORODIPHENYLSILANE MATERIAL SAFETY D
  • SAFETY DATA SHEET - Diphenylsilanediol. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Silane, diphenyl-. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Diphenylsilanediol. (2025). Fisher Scientific.
  • Precautions For Safe Use Of Organosilicon. (2023). Sylicglobal.
  • How to Choose PPE for Chemical Work. (2025).

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